(6-Bromo-5-methoxypyridin-2-yl)methanol
Description
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Properties
IUPAC Name |
(6-bromo-5-methoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKNIQPNYHFKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30581413 | |
| Record name | (6-Bromo-5-methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30581413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905562-91-6 | |
| Record name | (6-Bromo-5-methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30581413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (6-Bromo-5-methoxypyridin-2-yl)methanol
CAS Number: 905562-91-6
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (6-Bromo-5-methoxypyridin-2-yl)methanol, a key building block for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₂ | Supplier Data |
| Molecular Weight | 218.05 g/mol | Supplier Data |
| CAS Number | 905562-91-6 | |
| Appearance | White to off-white solid | Supplier Data |
| Boiling Point | 325.8 ± 37.0 °C (Predicted) | Computational Prediction |
| Density | 1.595 ± 0.06 g/cm³ (Predicted) | Computational Prediction |
| Storage | Store at 2-8°C under an inert atmosphere | Supplier Data |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available in the searched literature. However, based on established organic chemistry principles and published syntheses of structurally related compounds, a plausible synthetic route involves the reduction of the corresponding aldehyde, 6-bromo-5-methoxypyridine-2-carbaldehyde.
Proposed Synthesis of this compound
Experimental Protocol: Reduction of 6-Bromo-5-methoxypyridine-2-carbaldehyde
Materials:
-
6-Bromo-5-methoxypyridine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-5-methoxypyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.
Applications in Drug Discovery and Medicinal Chemistry
Brominated pyridines are versatile intermediates in medicinal chemistry due to the bromine atom's ability to participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of diverse molecular fragments, which is a key strategy in the synthesis of kinase inhibitors.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] The pyridine scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase active site.
Representative Application: Suzuki Coupling
A common application for this compound in drug discovery would be its use in a Suzuki coupling reaction to introduce a new aryl or heteroaryl group.
Experimental Protocol: General Suzuki Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert atmosphere setup
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Degas the solvent mixture (e.g., by bubbling with nitrogen or argon for 15-30 minutes).
-
Add the degassed solvent to the reaction vessel, followed by the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the appropriate temperature (often between 80-120°C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Potential Role in Signaling Pathways
While the specific biological targets of compounds derived from this compound are not documented, its structural motif is relevant to the development of inhibitors for various kinase signaling pathways implicated in cancer. For instance, substituted pyridines are core components of inhibitors targeting kinases such as ALK (Anaplastic Lymphoma Kinase) and others.[3]
Safety Information
Based on available Safety Data Sheet (SDS) information for structurally similar compounds, this compound should be handled with care.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in a controlled environment by trained personnel, and all appropriate safety precautions should be taken. The information provided is based on publicly available data and predictions, and further experimental validation is recommended.
References
Technical Guide: Physicochemical Properties of (6-Bromo-5-methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Bromo-5-methoxypyridin-2-yl)methanol is a substituted pyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. A thorough understanding of the physical properties of this compound is fundamental for its application in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability.
This technical guide provides a summary of the known physical data for this compound. Due to the limited availability of experimentally determined quantitative data in peer-reviewed literature, this guide also furnishes detailed, standard experimental protocols for the determination of key physical properties: melting point, boiling point, and solubility. These methodologies are intended to empower researchers to ascertain these parameters with high fidelity in a laboratory setting.
Core Physical Properties
While specific, experimentally verified quantitative data for this compound is not widely available, the following information has been compiled from supplier safety data sheets and chemical databases.
| Property | Value | Source |
| CAS Number | 905562-91-6 | Chemical Supplier Databases |
| Molecular Formula | C₇H₈BrNO₂ | Safety Data Sheet[1] |
| Molecular Weight | 218.05 g/mol | Safety Data Sheet[1] |
| Physical Form | Solid | Chemical Supplier Databases |
| Predicted Boiling Point | 325.8 ± 37.0 °C | Chemical Database Prediction[2] |
| Predicted Density | 1.595 ± 0.06 g/cm³ | Chemical Database Prediction[2] |
Experimental Protocols for Physical Property Determination
The following sections detail standard laboratory procedures for the determination of melting point, boiling point, and solubility, which can be applied to this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3][5] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).[5]
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[3]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[6][7] For a solid compound like this compound, this determination would typically be performed under reduced pressure to prevent decomposition at high temperatures.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small amount of the compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[8][9]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[7]
-
Heating: The Thiele tube is heated gently and uniformly.[7][8]
-
Observation and Recording: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[7] The atmospheric pressure should also be recorded.[6]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.
Methodology: Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10][11]
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial or flask.[10] The excess solid ensures that a saturated solution is achieved.[10]
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[12]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[1][12]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve of known concentrations.[12]
Visualizations
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized chemical compound.
Caption: A logical workflow for the physical characterization of a chemical compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. 905562-91-6 CAS MSDS ((6-bromo-5-methoxy-2-pyridinyl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
(6-Bromo-5-methoxypyridin-2-yl)methanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of (6-Bromo-5-methoxypyridin-2-yl)methanol, a key intermediate in the development of novel pharmaceutical compounds.
Core Compound Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| CAS Number | 905562-91-6 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. Below is a representative experimental protocol for its synthesis, starting from 2-amino-5-methoxypyridine.
Step 1: Synthesis of 2-Bromo-5-methoxypyridine
This procedure outlines the diazotization of 2-amino-5-methoxypyridine followed by a Sandmeyer-type reaction to introduce the bromine atom.
Materials:
-
2-Amino-5-methoxypyridine
-
60% Hydrobromic acid
-
Bromine
-
Sodium nitrite
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-amino-5-methoxypyridine in 60% hydrobromic acid and cool the solution to -10°C.
-
Slowly add bromine dropwise with stirring.
-
To the resulting suspension, add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5°C.
-
Allow the mixture to stir and warm to room temperature, then cool to 0°C.
-
Slowly add a solution of sodium hydroxide in water.
-
Extract the mixture with ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the residue by column chromatography on silica gel using dichloromethane as the eluent to yield 2-bromo-5-methoxypyridine.
Step 2: Synthesis of this compound
This step involves the lithiation of 2-bromo-5-methoxypyridine and subsequent reaction with an electrophile to introduce the hydroxymethyl group. A related synthesis for a similar compound involves the reaction with 2-nitrobenzaldehyde.
Materials:
-
2-Bromo-5-methoxypyridine
-
n-Butyllithium in hexane
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde (or other suitable electrophile)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a cooled (-72°C) solution of diisopropylamine in anhydrous THF under a nitrogen atmosphere, add n-butyllithium dropwise to form lithium diisopropylamide (LDA).
-
Add a solution of 2-bromo-5-methoxypyridine in anhydrous THF dropwise, keeping the temperature below -70°C.
-
Introduce paraformaldehyde to the reaction mixture.
-
Stir the reaction mixture for several hours at low temperature.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography on silica using a mixture of ethyl acetate and petroleum ether.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression of the synthesis of this compound.
Caption: Synthetic pathway of this compound.
An In-depth Technical Guide to the Synthesis of (6-Bromo-5-methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthetic route to (6-Bromo-5-methoxypyridin-2-yl)methanol, a valuable substituted pyridinylmethanol intermediate in medicinal chemistry. The synthesis is presented as a two-step process commencing with the commercially available 5-Bromo-6-methoxypyridine-2-carboxylic acid.
Introduction
Substituted pyridinylmethanols are a critical class of intermediates in the development of novel therapeutics and functional materials. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound, with its bromo and methoxy substituents, offers multiple points for further chemical modification, making it a versatile building block in drug discovery programs.
The most direct and efficient synthesis of this compound involves the reduction of the corresponding carboxylic acid. This method is favored for its high potential yield and the ready availability of the starting material.
Overall Reaction Scheme
The synthesis proceeds via the reduction of 5-Bromo-6-methoxypyridine-2-carboxylic acid using a powerful reducing agent, Lithium aluminum hydride (LiAlH₄).
Caption: Overall reaction for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthetic step described in this guide.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-6-methoxypyridine-2-carboxylic acid | Commercially Available |
| Reagent | Lithium aluminum hydride (LiAlH₄) | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | 0 °C to Room Temperature | General procedure for LiAlH₄ reductions |
| Reaction Time | 2 - 4 hours | Estimated based on similar reactions |
| Typical Yield | 85 - 95% | [3] |
Experimental Protocol: Reduction of 5-Bromo-6-methoxypyridine-2-carboxylic acid
This protocol details the reduction of the carboxylic acid to the desired primary alcohol.
Materials:
-
5-Bromo-6-methoxypyridine-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled water
-
15% aqueous Sodium hydroxide (NaOH) solution
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Dichloromethane (for extraction)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is charged with a suspension of Lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.
-
Addition of Carboxylic Acid: 5-Bromo-6-methoxypyridine-2-carboxylic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH solution (X mL)
-
Water (3X mL)
This procedure is designed to precipitate the aluminum salts as a granular solid, which can be easily filtered off.
-
-
Filtration and Extraction: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with THF or ethyl acetate. The filtrate is collected, and the aqueous layer is separated. The aqueous layer is further extracted with ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure alcohol.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The reduction of 5-Bromo-6-methoxypyridine-2-carboxylic acid with Lithium aluminum hydride is a robust and high-yielding method for the synthesis of this compound. This technical guide provides a detailed protocol and workflow to aid researchers in the efficient preparation of this key synthetic intermediate. Careful handling of the pyrophoric LiAlH₄ and adherence to the described work-up procedure are crucial for a safe and successful synthesis.
References
spectroscopic data for (6-Bromo-5-methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available data and synthetic methodology for the chemical compound (6-Bromo-5-methoxypyridin-2-yl)methanol. Due to the nature of this compound as a research chemical, publicly available spectroscopic data is limited. This guide presents the available physical and chemical information and outlines a reliable experimental protocol for its synthesis.
Spectroscopic and Physical Data
A comprehensive search of scientific databases and literature did not yield publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. Commercial suppliers list the compound and indicate the availability of such data upon purchase, but do not publish it openly. One major supplier notes that for certain early-discovery compounds, analytical data is not collected, and the responsibility for identity and purity confirmation lies with the buyer.
The following table summarizes the available physical and computed data for this compound.
| Data Point | Value |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| CAS Number | 905562-91-6 |
| Appearance | Solid |
| SMILES | COc1ccc(CO)nc1Br |
| InChI Key | HBKNIQPNYHFKDW-UHFFFAOYSA-N |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be readily achieved by the reduction of the corresponding aldehyde, 6-bromo-5-methoxypyridine-2-carbaldehyde, which is a commercially available starting material.
Objective: To synthesize this compound via the reduction of 6-bromo-5-methoxypyridine-2-carbaldehyde.
Materials:
-
6-bromo-5-methoxypyridine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-bromo-5-methoxypyridine-2-carbaldehyde (1.0 equivalent).
-
Dissolution: Dissolve the aldehyde in anhydrous methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Reduction: While stirring, add sodium borohydride (1.5 equivalents) to the cooled solution in small portions over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting aldehyde is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add deionized water to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Collect the pure fractions and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Synthetic Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Spectroscopic Analysis of (6-Bromo-5-methoxypyridin-2-yl)methanol: A Technical Guide
Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific experimental ¹H and ¹³C NMR data for (6-Bromo-5-methoxypyridin-2-yl)methanol. The following guide is a template designed to meet the structural and content requirements of the user's request. The tables and experimental protocols are based on standard practices for the analysis of similar pyridine derivatives and should be populated with experimental data once it is acquired.
This technical guide provides a framework for the detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis and characterization of novel chemical entities. This document outlines the standard experimental protocols for NMR data acquisition and provides a structured format for the presentation of spectral data.
Data Presentation
The quantitative ¹H and ¹³C NMR data for this compound should be recorded and tabulated as follows. The expected chemical shifts are estimations and will need to be confirmed by experimental data.
¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| H-3 | Value | d | Value | 1H |
| H-4 | Value | d | Value | 1H |
| -CH₂OH | Value | s | - | 2H |
| -OCH₃ | Value | s | - | 3H |
| -OH | Value | br s | - | 1H |
¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-2 | Value |
| C-3 | Value |
| C-4 | Value |
| C-5 | Value |
| C-6 | Value |
| -CH₂OH | Value |
| -OCH₃ | Value |
Experimental Protocols
The following is a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for similar compounds. Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ may be used depending on the sample's solubility.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If necessary, filter the solution through a small plug of glass wool placed in the pipette to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).
-
Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas.
Workflow Visualization
The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final data interpretation.
Caption: A flowchart illustrating the standard procedure for NMR spectroscopic analysis.
Navigating the Structural Landscape of (6-Bromo-5-methoxypyridin-2-yl)methanol Derivatives: A Technical Guide
An in-depth exploration of the chemical properties and a procedural guide to the structural elucidation of (6-Bromo-5-methoxypyridin-2-yl)methanol and its derivatives, tailored for researchers, scientists, and professionals in drug development.
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to engage in a wide range of biological interactions. The substituted pyridinylmethanol series, particularly halogenated and methoxylated variants such as this compound, represents a class of compounds with significant potential as intermediates in the synthesis of novel therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of structure-activity relationships (SAR).
This technical guide addresses the current state of knowledge regarding the crystal structure of this compound and its derivatives. While a definitive crystal structure for the parent compound, this compound, is not publicly available in crystallographic databases as of the latest search, this document provides a comprehensive overview of its known chemical properties and outlines the detailed experimental protocols that would be employed for its synthesis, crystallization, and eventual crystal structure determination. This guide is intended to serve as a valuable resource for researchers working with this and related chemical entities.
Chemical and Physical Properties of Brominated Pyridinylmethanol Isomers
While the specific crystal structure of this compound remains to be determined, a significant amount of data is available for this compound and its isomers. A comparative summary of these properties is crucial for understanding their behavior in different experimental settings.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| This compound | 905562-91-6 | C₇H₈BrNO₂ | 218.05 | - | - | - |
| (6-Bromopyridin-2-yl)methanol[1][2] | 33674-96-3 | C₆H₆BrNO | 188.02 | Solid | 34-39[2] | 246[2] |
| (5-Bromopyridin-2-yl)methanol[3] | 88139-91-7 | C₆H₆BrNO | 188.02 | - | - | - |
| (3-Bromopyridin-4-yl)methanol[4] | 146679-66-5 | C₆H₆BrNO | 188.02 | - | - | - |
| (2-Bromopyridin-4-yl)methanol[5][6] | 118289-16-0 | C₆H₆BrNO | 188.02 | White to brown powder[5] | 58-61[5] | 316.6[5] |
| (6-Bromo-5-fluoropyridin-2-yl)methanol[7] | 1227599-50-9 | C₆H₅BrFNO | - | - | - | - |
| (5-Bromo-2-chloropyridin-3-yl)methanol[8] | 742100-75-0 | C₆H₅BrClNO | 222.47 | - | - | - |
| (6-Bromo-5-methoxypyridin-3-yl)methanol | 1805577-69-8 | C₇H₈BrNO₂ | - | Solid | - | - |
Experimental Protocols for Crystal Structure Determination
The following sections detail the methodologies that would be applied to determine the crystal structure of this compound or its novel derivatives.
Synthesis of this compound Derivatives
The synthesis of the title compound and its derivatives would likely proceed through a multi-step reaction sequence, starting from commercially available pyridine precursors. A general synthetic route is outlined below:
-
Starting Material Selection : A suitable starting material would be a commercially available di-substituted pyridine, such as 2,6-dibromo-3-methoxypyridine.
-
Lithiation and Formylation : The starting material would undergo a selective lithium-halogen exchange at the more reactive 6-position, followed by quenching with an electrophile such as N,N-dimethylformamide (DMF) to introduce a formyl group.
-
Reduction to the Alcohol : The resulting aldehyde would then be reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as methanol or ethanol.
-
Purification : The crude product would be purified using standard techniques such as column chromatography on silica gel to yield the pure this compound.
Derivatives could be synthesized by modifying the starting materials or by further reactions on the parent alcohol, for example, through esterification or etherification of the hydroxyl group.
Crystallization
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. Several crystallization techniques would be systematically employed:
-
Slow Evaporation : A solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature in a loosely covered vial.
-
Vapor Diffusion : This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystal growth. Both hanging drop and sitting drop variations would be explored.
-
Cooling Crystallization : A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.
A variety of solvents and solvent combinations would be screened to find the optimal conditions for crystal growth.
X-ray Diffraction Data Collection and Structure Solution
Once suitable single crystals are obtained, the following procedure would be followed for data collection and structure determination:
-
Crystal Mounting : A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection : The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing : The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.
-
Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.
-
Validation : The final refined structure is validated using software tools to check for geometric consistency and to ensure the overall quality of the model. The final crystallographic data, including atomic coordinates and displacement parameters, are typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Workflow and Pathway Visualizations
To aid in the understanding of the experimental and logical processes involved in the structural elucidation of a novel compound like this compound, the following diagrams are provided.
Caption: Experimental workflow for crystal structure determination.
Conclusion
While the definitive crystal structure of this compound is yet to be reported, this technical guide provides a foundational resource for researchers interested in this and related compounds. The compiled chemical and physical data for its isomers offer a valuable comparative reference, and the detailed experimental protocols for synthesis, crystallization, and X-ray diffraction analysis present a clear roadmap for the structural elucidation of this and other novel pyridinylmethanol derivatives. The systematic application of these methodologies will undoubtedly pave the way for a deeper understanding of the structure-property relationships within this important class of molecules, ultimately facilitating the design of new and improved therapeutic agents. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to fill this gap in the scientific literature.
References
- 1. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (6-ブロモ-ピリジン-2-イル)メタノール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]
- 5. Cas 118289-16-0,2-Bromopyridine-4-methanol | lookchem [lookchem.com]
- 6. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1227599-50-9|(6-Bromo-5-fluoropyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 8. BLDpharm - Bulk Product Details [bldpharm.com]
An In-depth Technical Guide to the Solubility of (6-Bromo-5-methoxypyridin-2-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (6-Bromo-5-methoxypyridin-2-yl)methanol. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment of its solubility based on its chemical structure and general principles of solubility. Furthermore, it offers detailed experimental protocols for determining the solubility of this compound in various organic solvents.
Introduction to this compound
This compound is a substituted pyridine derivative. Its chemical structure, featuring a pyridine ring, a bromo substituent, a methoxy group, and a hydroxymethyl group, suggests a moderate degree of polarity. The presence of the hydroxyl group is significant as it allows for hydrogen bonding, which plays a crucial role in its solubility in protic solvents.[1][2][3] The pyridine nitrogen atom can also act as a hydrogen bond acceptor. The interplay of these functional groups dictates the compound's interaction with different organic solvents.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be qualitatively predicted. The polarity of the solvent, its ability to form hydrogen bonds, and the overall molecular structure of the solute are key determining factors.[4][5][6]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The hydroxyl group of the solute can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl groups of alcohol solvents.[2][3] |
| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Medium | These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. The overall polarity of the solute is compatible with these solvents. |
| Chlorinated | Dichloromethane, Chloroform | Medium | These solvents are of intermediate polarity and can induce dipole interactions. While not as effective as polar protic solvents, they are expected to dissolve the compound to a reasonable extent. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Medium to Low | Ethers are less polar than ketones and alcohols and can only act as hydrogen bond acceptors. Solubility is expected to be moderate. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | These are nonpolar solvents, and the polar nature of the pyridine ring and the hydroxyl group will limit solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | As nonpolar solvents, they are poor solvents for a moderately polar compound capable of hydrogen bonding. |
Factors Influencing Solubility
Several factors contribute to the dissolution of a solid solute in a liquid solvent:
-
Crystal Lattice Energy : The energy required to break the intermolecular forces holding the solid crystal together.[7][8] For dissolution to occur, the energy released from solvation must overcome this lattice energy.
-
Solvation Energy : The energy released when solute molecules are surrounded by solvent molecules.[9] Stronger solute-solvent interactions lead to a higher solvation energy and greater solubility.
-
Hydrogen Bonding : The ability of the hydroxymethyl group to form hydrogen bonds with protic solvents like alcohols will significantly enhance solubility in these solvents.[2][3][10]
-
Polarity : The overall polarity of the molecule, influenced by the pyridine ring, methoxy, and bromo groups, will favor solubility in polar solvents.
Caption: Factors influencing the solubility of the target compound.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized experimental procedures. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[11][12][13]
4.1. Thermodynamic Solubility Determination via Shake-Flask Method
Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Glass flasks or vials with airtight seals
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The excess solid should be clearly visible.
-
Equilibration: Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the sample to facilitate phase separation.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
HPLC Method: Dilute the filtered solution with a known volume of the solvent. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. A pre-established calibration curve of the compound in the same solvent is required.
-
Gravimetric Method: If the solvent is volatile and the compound is not, a known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining solid can be determined.
-
4.2. Kinetic Solubility Determination
For high-throughput screening in drug discovery, kinetic solubility is often measured.[14][15][16] This method is faster but may overestimate the thermodynamic solubility.[17]
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent like DMSO.
-
Addition to Solvent: Add a small aliquot of the stock solution to the organic solvent of interest.
-
Precipitation Detection: Monitor the solution for the formation of a precipitate over a shorter time frame (e.g., 1-2 hours).[18] The concentration at which precipitation occurs is the kinetic solubility.
Caption: Workflow for the shake-flask solubility method.
Conclusion
References
- 1. CAS 42508-74-7: 4-Methyl-2-pyridinemethanol | CymitQuimica [cymitquimica.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.ws [chem.ws]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. difference.wiki [difference.wiki]
- 10. youtube.com [youtube.com]
- 11. enamine.net [enamine.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. ovid.com [ovid.com]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Stability and Storage of (6-Bromo-5-methoxypyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound (6-Bromo-5-methoxypyridin-2-yl)methanol (CAS No. 905562-91-6). Due to the limited availability of specific stability data for this compound in published literature, this document outlines recommended storage conditions based on supplier safety data sheets and provides a framework of experimental protocols for a thorough stability assessment, drawing from established methodologies for similar heterocyclic compounds.
Compound Information
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 905562-91-6 |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| Predicted Boiling Point | 325.8±37.0 °C[1] |
| Predicted Density | 1.595±0.06 g/cm³[1] |
Recommended Storage and Handling
Based on information from chemical suppliers, the following general storage and handling guidelines are recommended to maintain the integrity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C[1] | Refrigeration is often recommended for complex organic molecules to slow down potential degradation processes. |
| Light | Keep in a dark place. | Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidative degradation. |
| Moisture | Keep container tightly sealed in a dry place. | The compound may be sensitive to hydrolysis. |
Handling Precautions:
-
Use personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation.
-
Avoid contact with skin and eyes.
Proposed Experimental Protocols for Stability Assessment
To establish a comprehensive stability profile for this compound, a series of forced degradation studies and a stability-indicating analytical method development are necessary.
Development of a Stability-Indicating HPLC Method
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard approach for developing a stability-indicating assay. The goal is to develop a method that can separate the parent compound from any potential degradation products.
Methodology:
-
Column Selection: A C18 column is a common starting point for compounds of this polarity.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation.
-
Detection: UV detection should be employed, with the detection wavelength selected based on the UV spectrum of this compound. A photodiode array (PDA) detector would be beneficial for assessing peak purity.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method. The compound should be subjected to stress conditions more severe than accelerated stability testing.
Experimental Conditions:
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 N HCl and heat at 60-80°C for a specified time. |
| Base Hydrolysis | Dissolve the compound in a solution of 0.1 N NaOH and heat at 60-80°C for a specified time. |
| Oxidation | Treat the compound with a solution of 3% hydrogen peroxide at room temperature. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80-100°C). |
| Photostability | Expose the compound (both in solid state and in solution) to light according to ICH Q1B guidelines. |
Samples should be analyzed at various time points to track the formation of degradation products.
Visualization of Stability Testing Workflow
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.
Caption: Workflow for Stability Assessment of this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or associated signaling pathways for this compound. This compound is primarily available as a building block for chemical synthesis. Further research would be required to determine any potential biological effects.
Conclusion
References
Commercial Suppliers and Synthetic Guide for (6-Bromo-5-methoxypyridin-2-yl)methanol
For researchers and professionals in drug discovery and chemical synthesis, (6-Bromo-5-methoxypyridin-2-yl)methanol is a key building block. This guide provides an in-depth overview of its commercial availability and a detailed experimental protocol for its synthesis. The compound, identified by CAS Number 905562-91-6, is a substituted pyridine derivative valuable for introducing the bromo-methoxypyridinyl moiety into more complex molecules.
Commercial Availability
A number of chemical suppliers offer this compound. The table below summarizes key information from various vendors to facilitate procurement for research and development purposes.
| Supplier | CAS Number | Purity | Catalog Number |
| Sigma-Aldrich | 905562-91-6 | Not specified | AldrichCPR |
| BLDpharm | 905562-91-6 | ≥95% | BD207639 |
| Santa Cruz Biotechnology | 905562-91-6 | Not specified | Not specified |
| AstaTech, Inc. | 905562-91-6 | 95% | F53393 |
Synthetic Protocol
While various synthetic routes to substituted pyridines exist, a common and effective method for preparing this compound involves the reduction of the corresponding aldehyde, 6-Bromo-5-methoxy-2-pyridinecarbaldehyde. This starting material is also commercially available. The following protocol is a representative procedure based on established chemical principles for such transformations.
Experimental Protocol: Reduction of 6-Bromo-5-methoxy-2-pyridinecarbaldehyde
Materials:
-
6-Bromo-5-methoxy-2-pyridinecarbaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromo-5-methoxy-2-pyridinecarbaldehyde (1.0 equivalent) in methanol. Cool the solution to 0 °C using an ice bath.
-
Reduction: While stirring, slowly add sodium borohydride (1.1 equivalents) to the solution in small portions. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude this compound can be purified by column chromatography on silica gel.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its corresponding aldehyde.
Caption: Synthetic workflow for the preparation of the target compound.
Technical Guide: Safety and Handling of (6-Bromo-5-methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling procedures for (6-bromo-5-methoxypyridin-2-yl)methanol (CAS No. 905562-91-6). The information herein is intended to support laboratory research and drug development activities by ensuring the safe use of this compound.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative. A summary of its key physical and chemical properties is provided below.
| Property | Value |
| CAS Number | 905562-91-6 |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| Boiling Point | 325.8 ± 37.0 °C (Predicted) |
| Density | 1.595 ± 0.06 g/cm³ (Predicted) |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following tables summarize its hazard statements and recommended precautionary measures.
Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Precautionary Statements
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Take off contaminated clothing and shoes. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Handling, Storage, and Disposal
Proper handling, storage, and disposal of this compound are crucial for maintaining a safe laboratory environment.
Handling and Storage
| Aspect | Recommendation |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a cool place. Recommended storage temperature: 2 - 8°C. |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Personal Precautions : Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up : Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal
Dispose of this chemical in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound.
| Protection Type | Equipment Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Experimental Protocols
General Synthesis of a Substituted Pyridine Methanol Derivative
Disclaimer: This is a generalized protocol based on the synthesis of a similar compound and should be adapted and optimized by qualified personnel. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
5-Bromo-2-methoxypyridine (or a suitable starting pyridine derivative)
-
An appropriate aldehyde (e.g., 2-nitrobenzaldehyde)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, petroleum ether)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for 30 minutes.
-
Lithiation of the Pyridine Ring: To the freshly prepared LDA solution, add a solution of the starting bromo-methoxy-pyridine in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours to allow for complete lithiation.
-
Reaction with Aldehyde: Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture, again maintaining a temperature below -70 °C.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -70 °C to -60 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether).
-
Characterization: Characterize the final product by appropriate analytical methods, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis of a substituted pyridine methanol derivative, as described in the experimental protocol section.
Caption: General workflow for the synthesis of a substituted pyridine methanol derivative.
Safe Handling Workflow
This diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
(6-Bromo-5-methoxypyridin-2-yl)methanol: A Technical Guide for Researchers
An In-depth Review of Synthesis, Properties, and Potential Applications in Drug Discovery
Abstract
(6-Bromo-5-methoxypyridin-2-yl)methanol is a substituted pyridinylmethanol that holds potential as a versatile intermediate in medicinal chemistry and drug development. Its structure, featuring a brominated and methoxylated pyridine ring coupled with a primary alcohol, offers multiple points for synthetic modification. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and prospective applications. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles information on its precursors and related analogs to provide researchers with a foundational understanding for its synthesis and use.
Chemical Properties and Data
This compound is a white to off-white solid. While detailed, publicly available spectroscopic data is limited, the following table summarizes its basic chemical properties. Researchers synthesizing this compound should perform comprehensive characterization using standard analytical techniques.
| Property | Value | Source |
| CAS Number | 905562-91-6 | Commercial Suppliers[1] |
| Molecular Formula | C₇H₈BrNO₂ | Calculated |
| Molecular Weight | 218.05 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Inferred from related compounds[2] |
Synthesis
The primary and most direct route for the synthesis of this compound is through the reduction of its corresponding aldehyde, 6-bromo-5-methoxy-2-pyridinecarbaldehyde, which is commercially available.
Synthetic Pathway
The synthesis involves a straightforward reduction of the aldehyde functional group to a primary alcohol.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
This protocol is a general procedure based on standard reductions of aromatic aldehydes and should be optimized for specific laboratory conditions.
Materials:
-
6-Bromo-5-methoxy-2-pyridinecarbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-5-methoxy-2-pyridinecarbaldehyde in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add sodium borohydride to the solution in small portions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Specific yield and purity data for this reaction are not available in the reviewed literature. These parameters should be determined empirically.
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not publicly available, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group protons, the methylene protons of the alcohol, and the aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for the methoxy carbon, the methylene carbon, and the carbons of the pyridine ring, including the carbon bearing the bromine atom. |
| Mass Spec (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the protonated molecule. |
Researchers are strongly encouraged to acquire and interpret the full spectroscopic data upon synthesis to confirm the identity and purity of the compound.
Potential Applications in Drug Discovery
Substituted pyridinylmethanols are a significant class of intermediates in the synthesis of pharmaceutical compounds.[2] The bromine atom on the pyridine ring of this compound is particularly useful as it can be readily displaced or used in cross-coupling reactions to introduce a wide variety of other functional groups.
Role as a Pharmaceutical Intermediate
The structure of this compound makes it a valuable building block for more complex molecules with potential biological activity. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester linkages. The bromo- and methoxy-substituents on the pyridine ring can influence the electronic properties and binding interactions of a final drug candidate.
Caption: Synthetic transformations of the target compound.
Analogues in Medicinal Chemistry
While no specific biological activity has been reported for this compound itself, related methoxy- and bromo-substituted heterocyclic compounds have been investigated for various therapeutic applications. For instance, substituted pyridines are core structures in a wide range of bioactive molecules. The presence of the methoxy group can enhance metabolic stability and cell permeability, while the bromine atom can serve as a handle for further diversification or as a bioisostere for other groups.
Conclusion
This compound is a chemical intermediate with significant potential for use in the synthesis of novel compounds for drug discovery and development. Although detailed experimental and application-specific data in the public domain is scarce, its synthesis from a commercially available precursor is straightforward. This guide provides a foundational resource for researchers interested in utilizing this compound, summarizing its known properties and outlining a practical synthetic approach. Further research into the applications of this molecule and its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using (6-Bromo-5-methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (6-Bromo-5-methoxypyridin-2-yl)methanol as a key building block in medicinal chemistry. This versatile reagent is instrumental in the synthesis of a wide array of complex molecules, particularly those targeting critical signaling pathways in various diseases. Detailed protocols for Suzuki-Miyaura coupling reactions, quantitative data summaries, and visualizations are presented to facilitate its application in drug discovery and development.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1][2] In the context of this compound, this reaction enables the introduction of a variety of aryl and heteroaryl substituents at the 6-position of the pyridine ring, leading to the synthesis of diverse molecular scaffolds crucial for the development of novel therapeutics.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives with various boronic acids. These conditions provide a strong starting point for the optimization of reactions with this compound. The presence of the hydroxymethyl group may influence the reactivity and solubility of the substrate, potentially requiring some optimization of the reaction parameters.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[2] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[2] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[2] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[2] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equivalents)[2]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[2]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.[2]
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.[1]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[2]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1]
Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of (6-Bromo-5-methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of (6-Bromo-5-methoxypyridin-2-yl)methanol, a functionalized pyridyl halide of interest in the synthesis of novel pharmaceutical compounds. The presence of a hydroxymethyl group on the pyridine ring requires careful consideration of reaction conditions to achieve optimal yields and prevent side reactions.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-substituted amino-pyridine product and regenerate the Pd(0) catalyst.[2][3]
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Data Presentation: Reaction Conditions
The successful Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The presence of the hydroxymethyl group may influence the reaction, and in some cases, protection of this group may be necessary to avoid side reactions, although many modern catalyst systems exhibit high functional group tolerance. Below is a summary of typical reaction conditions based on protocols for structurally similar bromopyridines.[4][5]
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically 1-5 mol%. |
| Ligand | BINAP, Xantphos, DavePhos | Bulky, electron-rich phosphine ligands are generally preferred. Ligand-to-palladium ratio is crucial.[2] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are commonly used. The choice of base can depend on the amine and substrate.[6] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential for optimal results.[7] |
| Temperature | 80-110 °C | The reaction temperature may need to be optimized for specific substrates. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. These protocols are based on established procedures for similar 2-bromopyridines and should be optimized for specific substrates and scales.[4][5]
Protocol 1: General Procedure for Amination with Non-Volatile Amines
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., (±)-BINAP, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound and the amine to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted (6-amino-5-methoxypyridin-2-yl)methanol.
Protocol 2: Procedure for Amination with Volatile Amines
For amines with low boiling points, the reaction should be conducted in a sealed tube to prevent the evaporation of the amine.[8][9]
Materials:
-
Same as Protocol 1, with the amine being a volatile primary or secondary amine.
-
A heavy-walled sealed tube or a pressure-rated reaction vessel.
Procedure:
-
To an oven-dried sealed tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Add this compound to the tube.
-
Add the anhydrous, degassed solvent.
-
Add the volatile amine to the cooled reaction mixture.
-
Quickly and securely seal the tube.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) in an oil bath behind a blast shield.
-
After the reaction is complete (monitored by LC-MS analysis of a cooled aliquot), cool the reaction vessel to room temperature, and then further cool in an ice bath before carefully opening.
-
Proceed with the workup and purification as described in Protocol 1.
Concluding Remarks
The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of N-substituted derivatives of this compound. The protocols and data presented herein serve as a comprehensive guide for researchers. Optimization of the reaction conditions, particularly the choice of ligand and base, is crucial for achieving high yields and purity, especially given the presence of the potentially reactive hydroxymethyl group. Careful execution under inert conditions is paramount for the success of this powerful C-N bond-forming reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (6-Bromo-5-methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of (6-bromo-5-methoxypyridin-2-yl)methanol, a versatile building block in medicinal chemistry. The pyridine scaffold is a privileged structure in numerous biologically active compounds, and the ability to functionalize it through various cross-coupling reactions is essential for the synthesis of novel drug candidates. This document outlines protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions have become indispensable in organic synthesis, particularly in the pharmaceutical industry, due to their broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[1][2] The general catalytic cycle for these reactions involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), or amine coordination and deprotonation (for Buchwald-Hartwig), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[3][4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organohalide.[6][7] It is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds.[8]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85[9] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 82[9] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 16 | 88[9] |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 78[9] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11] This reaction is a reliable method for the formation of C(sp²)–C(sp) bonds.[12]
Table 2: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Triethylamine (TEA) | THF | 60 | 6 | 85[10] |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylethylamine (DIPEA) | DMF | RT | 12 | 92[10] |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | 60 | 8 | 78[10] |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | TEA | DMF | 50 | 10 | 75[10] |
Experimental Protocol: Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction mixture to 60 °C and stir for the specified time.
-
Monitor the reaction by TLC or LC-MS.[10]
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][13] A base is required to regenerate the active palladium(0) catalyst.[5]
Table 3: Representative Conditions for Heck Reaction of this compound
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Triethylamine (TEA) | DMF | 110 | 18 | 85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc | DMA | 120 | 24 | 80 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ | NMP | 100 | 16 | 75 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | - | TEA | Acetonitrile | 100 | 20 | 70 |
Experimental Protocol: Heck Reaction
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
-
-
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound, Pd(OAc)₂, and PPh₃.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.[14]
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.[14]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3][15] This reaction is highly valuable for synthesizing arylamines, which are common motifs in pharmaceuticals.[16]
Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 90 |
| 2 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 20 | 88 |
| 4 | Piperidine | Pd₂(dba)₃ (2) | DavePhos (4) | LHMDS | Dioxane | 100 | 16 | 92[15] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.[15]
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.[15]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Many solvents used in these reactions are flammable and volatile. Work in a well-ventilated fume hood.
-
Strong bases such as sodium tert-butoxide are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. researchgate.net [researchgate.net]
- 2. iasoc.it [iasoc.it]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Heck Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of the Hydroxymethyl Group on (6-Bromo-5-methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxymethyl group of (6-Bromo-5-methoxypyridin-2-yl)methanol. This compound serves as a valuable building block in medicinal chemistry and drug development, and the ability to derivatize its primary alcohol functionality opens avenues for structure-activity relationship (SAR) studies, the introduction of pharmacophores, and the development of novel therapeutic agents. The following protocols detail common and effective derivatization strategies, including esterification, etherification, oxidation, and conversion to a halide.
Esterification of this compound
Esterification of the hydroxymethyl group can be achieved through reaction with an acyl chloride in the presence of a base to neutralize the HCl byproduct. This method is versatile and allows for the introduction of a wide range of ester functionalities.
Experimental Protocol: Acetylation using Acetyl Chloride
Objective: To synthesize (6-Bromo-5-methoxypyridin-2-yl)methyl acetate.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel.
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (mg) | Product Yield (%) | Purity (by HPLC) |
| This compound | 1.0 | 218.05 | 218 | 85 | >98% |
| Acetyl Chloride | 1.1 | 78.50 | 86 | ||
| Pyridine | 1.2 | 79.10 | 95 |
Workflow Diagram:
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (6-Bromo-5-methoxypyridin-2-yl)methanol with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (6-Bromo-5-methoxypyridin-2-yl)methanol with a variety of boronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-5-methoxypyridin-2-yl)methanol derivatives, which are valuable intermediates in the development of novel therapeutics, particularly in the area of kinase inhibitors.[1]
The Suzuki-Miyaura coupling is a versatile and widely utilized method for the formation of carbon-carbon bonds, favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids.[2][3][4] The protocols and data presented herein are designed to serve as a robust starting point for researchers, facilitating the synthesis of diverse compound libraries for biological screening and lead optimization.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. The data is based on established protocols for structurally similar bromo-pyridine derivatives and serves as a guideline for reaction optimization.[5][6]
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-16 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (3:1) | 90 | 12 | ~90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | Good |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | 2-MeTHF/H₂O (10:1) | 80 | 8-12 | Excellent |
| 5 | Naphthylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (2.0) | DMF/H₂O (5:1) | 110 | 16 | ~92 |
| 6 | Methylboronic acid | Pd(OAc)₂ (1) | RuPhos (2) | LiOH (2.0) | MeOH/H₂O (5:1) | 80 | 12 | Good |
*Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[7]
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-aryl-5-methoxypyridin-2-yl)methanol.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
JAK-STAT Signaling Pathway
The 2-arylpyridine motif, synthesized through this methodology, is a key structural component in many Janus kinase (JAK) inhibitors. These inhibitors play a crucial role in modulating the JAK-STAT signaling pathway, which is implicated in various autoimmune diseases and cancers.[1]
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes: Synthesis of Novel Kinase Inhibitors from (6-Bromo-5-methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Bromo-5-methoxypyridin-2-yl)methanol is a versatile building block for the synthesis of a wide array of bioactive molecules, particularly kinase inhibitors. The pyridine core, substituted with a bromine atom, a methoxy group, and a hydroxymethyl group, offers multiple points for chemical modification, making it an ideal starting material for the generation of diverse chemical libraries. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of various aryl, heteroaryl, and amino moieties. This application note provides detailed protocols for the synthesis of a representative pyrazolo[3,4-b]pyridine-based kinase inhibitor from this compound and summarizes the biological activity of related compounds.
Synthetic Strategy: Towards Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif found in numerous potent kinase inhibitors.[1][2][3] The synthesis of this core from this compound can be envisioned through a multi-step sequence involving an initial oxidation of the alcohol, followed by a condensation reaction with a substituted hydrazine to form a hydrazone, which then undergoes an intramolecular cyclization. Subsequent functionalization via cross-coupling reactions can then be employed to introduce moieties that enhance potency and selectivity for the target kinase.
A plausible synthetic route is outlined below:
Caption: Proposed synthetic pathway from this compound to a bioactive kinase inhibitor.
Experimental Protocols
The following are detailed protocols for the key transformations in the proposed synthesis of a pyrazolo[3,4-b]pyridine derivative.
Step 1: Oxidation of this compound to 6-Bromo-5-methoxypyridine-2-carbaldehyde
Materials:
-
This compound (1.0 equiv)
-
Manganese(IV) oxide (MnO2, 10.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound in dichloromethane, add activated manganese(IV) oxide in one portion.
-
Stir the resulting suspension vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite, washing the filter cake with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-Bromo-5-methoxypyridine-2-carbaldehyde, which can be used in the next step without further purification or purified by column chromatography on silica gel.
Step 2: Condensation with a Substituted Hydrazine to form a Hydrazone
Materials:
-
6-Bromo-5-methoxypyridine-2-carbaldehyde (1.0 equiv)
-
Substituted hydrazine hydrochloride (e.g., 4-hydrazinylbenzonitrile hydrochloride, 1.1 equiv)
-
Ethanol (EtOH)
-
Sodium acetate (1.2 equiv)
Procedure:
-
Dissolve 6-Bromo-5-methoxypyridine-2-carbaldehyde in ethanol in a round-bottom flask.
-
Add the substituted hydrazine hydrochloride and sodium acetate to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The hydrazone product may precipitate out of solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Step 3: Intramolecular Palladium-Catalyzed Cyclization
Materials:
-
Hydrazone intermediate from Step 2 (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 0.1 equiv)
-
Triphenylphosphine (PPh3, 0.2 equiv)
-
Potassium carbonate (K2CO3, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add the hydrazone intermediate, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous, degassed N,N-dimethylformamide via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 1H-pyrazolo[3,4-b]pyridine derivative.
Biological Activity of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and other diseases. The table below summarizes the in vitro activity of several representative compounds from the literature.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [1] |
| 15y | TBK1 | 0.2 | [2] |
| 31 | Mps1 | 2.596 | [3] |
| 7n | FGFR1 | 0.7 | [4] |
| 8h | DYRK1B | 3 | [5] |
| 4 | CDK5 | 410 | [6] |
Signaling Pathway
Many of the targeted kinases, such as Tropomyosin receptor kinases (TRKs), are key components of signaling pathways that drive cell proliferation and survival. Inhibition of these kinases can block downstream signaling and induce apoptosis in cancer cells.
Caption: Simplified TRK signaling pathway and the point of inhibition by pyrazolo[3,4-b]pyridine derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors with the pyrazolo[3,4-b]pyridine core. The synthetic routes are adaptable and allow for the introduction of a wide range of substituents to optimize biological activity. The potent and selective inhibition of key kinases in oncogenic pathways by pyrazolo[3,4-b]pyridine derivatives highlights the potential of this scaffold in the development of new cancer therapeutics. The provided protocols offer a solid foundation for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this compound.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of (6-Bromo-5-methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, making it compatible with a wide range of functional groups.[1] These attributes have led to its extensive use in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]
This document provides a detailed protocol for the Sonogashira coupling of (6-Bromo-5-methoxypyridin-2-yl)methanol with various terminal alkynes. The substrate is an electron-rich heteroaromatic bromide, featuring both a methoxy and a hydroxymethyl group. The protocol has been developed based on established procedures for structurally similar and electronically analogous bromopyridine derivatives.[3][4] The presence of the free hydroxyl group is generally well-tolerated in Sonogashira reactions, obviating the need for a protection step.[5]
Key Reaction Parameters
The successful execution of the Sonogashira coupling of this compound hinges on the careful selection of several key parameters:
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include Pd(CF₃COO)₂ with a phosphine ligand like PPh₃ or pre-formed catalysts such as Pd(PPh₃)₄.[3] Copper(I) iodide (CuI) is the most common co-catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the hydrogen halide formed during the reaction and also acts as a solvent in some cases.[1][3]
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to ensure the solubility of the reactants and catalysts.[3]
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate, with temperatures ranging from 60 to 100 °C being common for bromopyridine substrates.[3][4]
-
Inert Atmosphere: As the palladium(0) catalytic species is sensitive to oxygen, the reaction must be carried out under an inert atmosphere, such as nitrogen or argon.[3]
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Palladium trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for chromatography)
-
Petroleum ether (for chromatography)
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous DMF (sufficient to make a ~0.2 M solution with respect to the starting bromide). Stir the mixture for 30 minutes at room temperature.
-
Subsequently, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and anhydrous triethylamine (2.0-3.0 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether, to afford the desired coupled product.[3]
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions with functionalized bromopyridines.[3][4]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | 2.5 | 5 | Et₃N | DMF | 100 | 3 | 85-95 |
| 2 | 1-Hexyne | 2.5 | 5 | Et₃N | DMF | 100 | 4 | 80-90 |
| 3 | Propargyl alcohol | 2.5 | 5 | Et₃N | DMF | 100 | 5 | 70-85 |
| 4 | Trimethylsilylacetylene | 2.5 | 5 | Et₃N | DMF | 100 | 3 | 88-96 |
| 5 | 4-Ethynylanisole | 2.5 | 5 | Et₃N | DMF | 100 | 3 | 82-92 |
Visualizations
Reaction Scheme:
Caption: General reaction scheme for the Sonogashira coupling.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes & Protocols: (6-Bromo-5-methoxypyridin-2-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(6-Bromo-5-methoxypyridin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of complex biologically active molecules. Its utility stems from the presence of multiple reactive sites: a bromo-substituted pyridine ring and a primary alcohol. The bromine atom is particularly amenable to substitution reactions, such as cross-coupling reactions, allowing for the introduction of diverse functionalities. This enables the exploration of a wide chemical space in the pursuit of novel therapeutic agents.
The methoxy and hydroxymethyl groups also offer sites for modification, influencing the solubility, metabolic stability, and binding interactions of the final compounds. This Application Note provides an overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on its potential application in the development of novel c-Met inhibitors.
Application: Synthesis of a Novel c-Met Kinase Inhibitor
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers. Therefore, inhibitors of c-Met are a significant area of cancer drug discovery.
This compound serves as an excellent starting material for the synthesis of potent and selective c-Met inhibitors. The pyridine core is a common scaffold in many kinase inhibitors, and the bromo-substituent provides a convenient handle for introducing moieties that can interact with the kinase ATP-binding site.
Below is a representative synthetic scheme and protocol for the synthesis of a hypothetical c-Met inhibitor, Compound X , starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical c-Met Inhibitor (Compound X)
This protocol outlines a multi-step synthesis of a novel c-Met inhibitor, Compound X , utilizing this compound as a key starting material.
Step 1: Oxidation of this compound to 6-Bromo-5-methoxypyridine-2-carbaldehyde
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 6-Bromo-5-methoxypyridine-2-carbaldehyde.
Step 2: Reductive Amination with 3-fluoro-4-((4-methylpiperazin-1-yl)methyl)aniline
-
To a solution of 6-Bromo-5-methoxypyridine-2-carbaldehyde (1.0 eq) and 3-fluoro-4-((4-methylpiperazin-1-yl)methyl)aniline (1.1 eq) in dichloroethane (DCE, 10 volumes), add acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: DCM/methanol gradient) to yield the intermediate amine.
Step 3: Suzuki Coupling with (1-methyl-1H-pyrazol-4-yl)boronic acid
-
To a degassed mixture of the intermediate amine from Step 2 (1.0 eq), (1-methyl-1H-pyrazol-4-yl)boronic acid (1.5 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of 1,4-dioxane and water (10 volumes), add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.1 eq).
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to afford the final product, Compound X .
Data Presentation
The following table summarizes the hypothetical in vitro biological data for the synthesized c-Met inhibitor, Compound X . This data is representative of what would be expected for a potent and selective c-Met inhibitor based on published literature for similar compounds.
| Compound | c-Met Kinase Assay IC₅₀ (nM) | Cellular c-Met Phosphorylation IC₅₀ (nM) | A549 Cell Proliferation GI₅₀ (µM) | Selectivity (vs. a panel of 20 related kinases) |
| Compound X | 5.2 | 15.8 | 0.25 | >100-fold selective for c-Met |
| Crizotinib (Reference) | 4.0 | 11.0 | 0.18 | Broad-spectrum kinase inhibitor |
Visualizations
c-Met Signaling Pathway
The following diagram illustrates the simplified HGF/c-Met signaling pathway, which is a key target in cancer therapy. Aberrant activation of this pathway leads to increased cell proliferation, survival, and metastasis. Compound X is designed to inhibit the kinase activity of the c-Met receptor, thereby blocking these downstream effects.
Caption: Simplified c-Met signaling pathway and the inhibitory action of Compound X.
Experimental Workflow for the Synthesis of Compound X
The diagram below outlines the synthetic workflow for the preparation of the hypothetical c-Met inhibitor, Compound X , starting from this compound.
Caption: Synthetic workflow for the preparation of Compound X.
Stille Coupling of (6-Bromo-5-methoxypyridin-2-yl)methanol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedure for the St. coupling reaction of (6-Bromo-5-methoxypyridin-2-yl)methanol. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed methodology for the formation of carbon-carbon bonds with this versatile building block.
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin compound) and an organic halide or pseudohalide.[1][2][3] This reaction is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture.[1][4]
Application Notes
The coupling of this compound via the Stille reaction allows for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups at the 6-position of the pyridine ring. The resulting (6-substituted-5-methoxypyridin-2-yl)methanol derivatives are valuable intermediates in the synthesis of biologically active compounds. The pyridine scaffold is a common motif in many pharmaceuticals, and the ability to functionalize it at specific positions is crucial for structure-activity relationship (SAR) studies and the development of new drug candidates. The presence of the methoxy and methanol groups on the pyridine ring offers additional points for further chemical modification.
Reaction Scheme
The general scheme for the Stille coupling of this compound with an organostannane is depicted below:
Where R can be an aryl, heteroaryl, vinyl, or alkyl group, and R' is typically a butyl or methyl group.
Experimental Workflow
The following diagram illustrates the general workflow for the Stille coupling of this compound.
Caption: General workflow for the Stille coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Stille coupling of this compound with an organostannane. The reaction conditions may require optimization depending on the specific organostannane used.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent, followed by the organostannane (1.1 - 1.5 eq) and the palladium catalyst (1-5 mol%). If a solid catalyst is used, it can be added along with the starting material in step 1.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of any dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
| Aryl Bromide | Organostannane | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 85 | General Protocol |
| 3-Bromopyridine | Phenyltributyltin | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 16 | 78 | General Protocol |
| 4-Bromotoluene | (2-Thienyl)tributylstannane | Pd₂(dba)₃ (1.5) | P(o-tol)₃ | Toluene | 110 | 24 | 92 | General Protocol |
| 2-Bromo-5-methoxypyridine | Tributyl(1-ethoxyvinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 4 | 91 | General Protocol |
Catalytic Cycle of the Stille Coupling
The mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) species.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group (R²) from the organostannane is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled together and eliminated from the palladium, regenerating the active Pd(0) catalyst and forming the desired carbon-carbon bond.[1]
Safety Precautions
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Palladium catalysts can be flammable and should be handled with care.
-
The reaction should be carried out under an inert atmosphere to prevent the degradation of the catalyst and reagents.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This protocol is intended as a general guide. Researchers should adapt the procedure as necessary for their specific substrates and experimental setup. Optimization of reaction conditions may be required to achieve the best results.
References
The Pivotal Role of (6-Bromo-5-methoxypyridin-2-yl)methanol in the Synthesis of Novel Heterocyclic Scaffolds
(6-Bromo-5-methoxypyridin-2-yl)methanol , a functionalized pyridine derivative, serves as a versatile and crucial building block in the realm of heterocyclic chemistry. Its unique substitution pattern, featuring a reactive bromine atom, a methoxy group, and a hydroxymethyl moiety, offers multiple avenues for synthetic elaboration. This positions it as a valuable precursor in the construction of complex heterocyclic systems, particularly those with potential applications in drug discovery and materials science. Researchers, scientists, and drug development professionals can leverage the distinct reactivity of this compound to access a diverse range of novel molecular architectures.
Synthetic Applications and Methodologies
The strategic placement of the bromine atom at the 6-position of the pyridine ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 6-position of the pyridine core. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active compounds.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 60-85 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 70-95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 4-12 | 75-98 |
Synthesis of Fused Heterocyclic Systems: Imidazo[1,2-a]pyridines
This compound can be a precursor for the synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. The synthesis typically involves an initial transformation of the hydroxymethyl group, followed by cyclization reactions.
Experimental Protocols
Representative Protocol for the Synthesis of Imidazo[1,2-a]pyridine Derivatives
This protocol outlines a potential synthetic route. The initial oxidation of the alcohol to an aldehyde is a key step.
Step 1: Oxidation to the Aldehyde
Materials:
-
This compound
-
Oxidizing agent (e.g., Manganese dioxide (MnO₂), Dess-Martin periodinane)
-
Anhydrous solvent (e.g., dichloromethane (DCM), chloroform)
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the oxidizing agent portion-wise at room temperature.
-
Stir the mixture vigorously for 2-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.
Step 2: Cyclization to Imidazo[1,2-a]pyridine
Materials:
-
Crude 6-Bromo-5-methoxy-2-formylpyridine
-
An aminating agent (e.g., an amine) and a source of the third component for a multicomponent reaction (e.g., an isocyanide for a Groebke-Blackburn-Bienaymé reaction).
-
Acid or Lewis acid catalyst (optional)
-
Solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve the crude aldehyde in the chosen solvent.
-
Add the amine and the isocyanide.
-
If required, add the catalyst.
-
Stir the reaction at room temperature or with heating (e.g., 60 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| 6-Bromo-5-methoxy-2-formylpyridine | Primary Amine | Phenylboronic acid | Methanol | 60 | 65-85 |
| 6-Bromo-5-methoxy-2-formylpyridine | 2-Amino-pyridine | - | Ethanol | Reflux | 70-90 |
Role in the Synthesis of Biologically Active Molecules
The functionalized pyridine core of this compound is a key feature in the design of inhibitors for various protein kinases, which are crucial targets in cancer therapy. The methoxy and hydroxymethyl groups can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties of the final compounds. For instance, derivatives of this molecule have been explored as potential inhibitors of Glycogen Synthase Kinase 3 (GSK-3) and Protein Arginine Methyltransferase 5 (PRMT5), enzymes implicated in various diseases including cancer and neurodegenerative disorders.
Signaling Pathway and Workflow Diagrams
Troubleshooting & Optimization
Technical Support Center: Improving Suzuki Coupling Yields of (6-Bromo-5-methoxypyridin-2-yl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the Suzuki-Miyaura cross-coupling reaction of (6-Bromo-5-methoxypyridin-2-yl)methanol and improve your product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings involving pyridyl halides are a common issue.[1] The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction.[1][2] Key areas to investigate include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, leading to the formation of inactive species and inhibiting the reaction.[1][2] The use of bulky, electron-rich phosphine ligands can help to mitigate this issue.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl compounds.[1][3]
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid group is replaced by a hydrogen atom, is a common reason for low yields.[4][5] It is particularly prevalent when using aqueous bases.[1] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this.[1][4][6]
-
Poor Solubility: Inadequate solubility of the starting materials in the chosen solvent can lead to a sluggish or incomplete reaction.[1]
Q2: I am observing significant byproduct formation, such as homocoupling of the boronic acid and debromination of my starting material. How can I minimize these side reactions?
A2: Side reactions like homocoupling and dehalogenation can significantly reduce the yield of your desired product.
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen.[1][4][5] To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1]
-
Debromination: The starting aryl halide can undergo dehalogenation, resulting in the formation of the corresponding arene as a byproduct.[2] Optimizing reaction conditions such as temperature, base, and solvent can help favor the desired cross-coupling reaction over dehalogenation.[2]
Q3: Which catalyst and ligand combination is most suitable for the Suzuki coupling of a substituted bromopyridine like this compound?
A3: The choice of catalyst and ligand is critical for a successful Suzuki coupling with pyridyl halides. While standard catalysts like Pd(PPh₃)₄ can be effective, more specialized systems often provide higher yields.[7][8]
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos are often recommended for coupling heteroaryl halides as they can stabilize the palladium catalyst, prevent deactivation, and promote the desired reductive elimination step.[9][10]
-
Pre-formed Catalysts: Using pre-formed palladium catalysts, such as palladacycles, can also be beneficial as they are often more stable and active.[11][12]
Q4: How does the choice of base and solvent affect the reaction outcome?
A4: The base and solvent system plays a crucial role in the Suzuki-Miyaura coupling.
-
Base: The base is necessary to activate the boronic acid for transmetalation.[13] However, strong bases can also promote side reactions like protodeboronation.[7] A screening of different bases is often necessary. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[8][14][15]
-
Solvent: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is frequently used.[14] The water is necessary to dissolve the inorganic base. It is essential to use degassed solvents to avoid catalyst deactivation.[4]
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for Suzuki couplings of similar pyridyl halides, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Yield (%) | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst.[1] |
| Pd(PPh₃)₄ (5) | - | ~71 | Effective and commonly used for some pyridyl substrates.[7] |
| CataCXium A palladacycle | - | High | Can be uniquely effective for challenging substrates.[11] |
Table 2: Base and Solvent Screening
| Base (equivalents) | Solvent | Yield | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[1] |
| K₃PO₄ (2-3) | Dioxane/H₂O | High to Excellent | A strong base that can be very effective for less reactive substrates.[1][8] |
| Cs₂CO₃ (2-3) | Dioxane/H₂O | High | Often gives good results with challenging couplings.[11] |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized procedure and requires optimization for specific boronic acids and coupling partners.
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[1]
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Solvent Addition: Add the degassed solvent(s) via syringe.[1]
-
Catalyst Addition: Add the palladium catalyst and, if separate, the ligand under a positive flow of inert gas.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][16]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Buchwald-Hartwig Amination of (6-Bromo-5-methoxypyridin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of (6-Bromo-5-methoxypyridin-2-yl)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the starting material without the bromine atom. What is this side reaction and how can I minimize it?
A1: This is a common side reaction known as hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom. This occurs when the palladium catalyst reacts with a hydride source in the reaction mixture.
Troubleshooting Hydrodehalogenation:
-
Choice of Base: Strong, sterically hindered bases are generally preferred. However, if you observe significant hydrodehalogenation, consider switching to a weaker base. The choice of base can be critical and may require screening.[1]
-
Ligand Selection: The choice of phosphine ligand is crucial in minimizing hydrodehalogenation. Bulky, electron-rich ligands often stabilize the palladium center and can suppress this side reaction. Consider screening ligands such as XPhos, RuPhos, or BrettPhos.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired amination.
-
Moisture and Air Control: Ensure the reaction is performed under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). Moisture can be a source of hydrides.
Q2: My reaction is producing a significant amount of an ether byproduct. What is happening and how can I favor the desired amination?
A2: The hydroxyl group in your substrate, this compound, can compete with the amine in the coupling reaction, leading to an O-arylation side reaction to form a diaryl ether.[1][2] This is a known competing pathway in Buchwald-Hartwig reactions with substrates containing hydroxyl groups.
Troubleshooting O-Arylation:
-
Protecting the Hydroxyl Group: The most straightforward approach is to protect the alcohol functionality with a suitable protecting group (e.g., silyl ethers like TBDMS or TBS) before performing the amination. The protecting group can be removed in a subsequent step.
-
Catalyst System Selection: Some catalyst systems show higher selectivity for N-arylation over O-arylation. For instance, palladium catalysts with specific biarylphosphine ligands like BrettPhos have been shown to favor N-arylation of aminophenols.[3] While your substrate is a pyridyl methanol, the principle of competitive N- vs. O-arylation is similar. Copper-based catalyst systems can also exhibit different selectivities.
-
Base Selection: The choice of base can influence the relative nucleophilicity of the amine and the alcohol. Screening different bases (e.g., NaOtBu, K3PO4, Cs2CO3) may help to favor the desired N-arylation.
Q3: I am experiencing low or no conversion of my starting material. What are the potential causes and solutions?
A3: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors.
Troubleshooting Low Conversion:
-
Catalyst Deactivation: The pyridine nitrogen in your substrate can coordinate to the palladium center and inhibit the catalyst. Using a higher catalyst loading or selecting a ligand that is less susceptible to product inhibition may be beneficial. Pre-catalysts can sometimes offer better results by ensuring efficient generation of the active catalytic species.
-
Purity of Reagents and Solvents: Ensure that all reagents, including the amine, solvent, and base, are of high purity and anhydrous. Solvents should be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Conditions: The reaction may require higher temperatures or longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Screening of Reaction Parameters: The Buchwald-Hartwig amination is often sensitive to the specific combination of ligand, base, and solvent. A systematic screening of these parameters is highly recommended.
Data Presentation: Influence of Reaction Parameters on Product Distribution
The following tables summarize qualitative trends and representative quantitative data for the Buchwald-Hartwig amination of bromopyridine derivatives, highlighting the impact of different reaction conditions on the yield of the desired aminated product versus common side products. Note: Data for the specific substrate this compound is limited in the literature; therefore, data from analogous systems are presented to illustrate key trends.
Table 1: Effect of Ligand and Base on Amination of Bromopyridines
| Entry | Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) | O-Arylation (%) | Reference |
| 1 | P(o-tolyl)3 | NaOtBu | Toluene | 100 | Moderate | Significant | - | [1] |
| 2 | BINAP | NaOtBu | Toluene | 80 | 60 | Low | - | [4] |
| 3 | XPhos | K3PO4 | Dioxane | 110 | High | Low | - | [5] |
| 4 | BrettPhos | Cs2CO3 | t-BuOH | 100 | High | Low | Low (for substrates with OH) | [3] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Hydrodehalogenation | Non-optimal base/ligand, presence of hydride source | Screen weaker bases, use bulky electron-rich ligands, ensure anhydrous conditions. |
| O-Arylation | Competing reaction of the hydroxyl group | Protect the alcohol, screen catalyst systems (e.g., Pd/BrettPhos), screen bases. |
| Low Conversion | Catalyst deactivation, impure reagents, non-optimal conditions | Increase catalyst loading, use pre-catalyst, ensure pure and anhydrous reagents/solvents, screen reaction parameters (ligand, base, solvent, temperature). |
Experimental Protocols
The following is a general experimental protocol for the Buchwald-Hartwig amination of a bromopyridine derivative. This should be considered a starting point and may require optimization for the specific substrate and amine.
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., K3PO4, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (or palladium source and ligand) and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle and Competing Side Reactions
Caption: Catalytic cycle of the Buchwald-Hartwig amination and competing side reaction pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination.
References
Technical Support Center: Purification of (6-Bromo-5-methoxypyridin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the purification of (6-Bromo-5-methoxypyridin-2-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing a low yield of this compound after purification by column chromatography. What are the potential causes and how can I improve the recovery?
Answer: Low recovery from column chromatography can stem from several factors, from the choice of stationary and mobile phases to the physical properties of the compound itself.
Troubleshooting Steps:
-
Optimize the Eluent System: The polarity of the eluent system is critical. If the eluent is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute from the column at all.
-
Recommendation: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for similar compounds is a mixture of hexanes and ethyl acetate.[1] Begin with a ratio like 9:1 (hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
-
Check for Compound Adsorption on Silica Gel: Pyridine-containing compounds can sometimes irreversibly adsorb to the acidic silica gel, leading to yield loss.
-
Recommendation: Consider deactivating the silica gel by treating it with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), in the eluent. This can help to reduce tailing and improve recovery.
-
-
Proper Sample Loading: Improper loading of the crude product onto the column can lead to band broadening and poor separation, resulting in mixed fractions and lower yields of the pure compound.
-
Recommendation: Use the "dry loading" technique. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel or celite, and then evaporate the solvent. The resulting dry powder can then be carefully loaded onto the top of the column.[1]
-
-
Monitor Elution Carefully: Inadequate monitoring of the column fractions can lead to the premature mixing of pure fractions with impure ones.
-
Recommendation: Use thin-layer chromatography (TLC) to analyze the fractions as they are collected. Use a suitable visualization method, such as UV light (254 nm) and a staining agent like p-anisaldehyde, to identify the fractions containing the desired product.[1]
-
Issue 2: Presence of Colored Impurities in the Final Product
Question: My purified this compound is a yellow or brown solid/oil. How can I remove these colored impurities?
Answer: Discoloration in pyridine derivatives can be due to the presence of oxidized impurities or residual starting materials.[2]
Troubleshooting Steps:
-
Activated Carbon Treatment: Activated carbon is effective at adsorbing colored impurities.
-
Recommendation: Dissolve the impure product in a suitable organic solvent. Add a small amount of activated carbon (approximately 1-5% by weight of the compound) and stir the solution for 15-30 minutes at room temperature. Filter the solution through a pad of celite to remove the carbon and then concentrate the filtrate.
-
-
Recrystallization: This is a powerful technique for purifying solid compounds and removing colored impurities that may be present in smaller quantities.
-
Recommendation: Choose a solvent or a solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A potential solvent system for similar compounds is a mixture of dichloromethane and petroleum ether.[3] Dissolve the impure solid in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals. The colored impurities will ideally remain in the mother liquor.
-
-
Check for Degradation: Ensure that the discoloration is not a result of product degradation due to exposure to air or light over time.
-
Recommendation: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical eluent system for the column chromatography of this compound?
A1: Based on protocols for structurally similar compounds, a gradient elution using a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is recommended.[1][3] A typical gradient might start from 100% hexanes and gradually increase to a 1:1 mixture of hexanes and ethyl acetate. For a similar compound, (2-Nitrophenyl)-(5-bromo-2-methoxypyridin-4-yl)methanol, a 1:4 mixture of ethyl acetate and petroleum ether was used.[3]
Q2: What is a suitable solvent for recrystallizing this compound?
A2: A solvent system of dichloromethane/petroleum ether has been successfully used for the recrystallization of a similar compound.[3] You can dissolve your compound in a minimal amount of dichloromethane and then slowly add petroleum ether until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.
Q3: What are the likely impurities in a crude reaction mixture of this compound?
A3: Potential impurities could include unreacted starting materials such as 2-bromo-5-methoxypyridine, byproducts from side reactions, or degradation products.[4] The nature of impurities can also depend on the synthetic route. For instance, if a Grignard or organolithium reagent is used, impurities from Wurtz coupling or protonolysis could be present.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is the most common method. Use silica gel plates and the same eluent system planned for column chromatography. Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent like p-anisaldehyde or potassium permanganate.[1]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (Geduran Si 60, 0.040-0.063 mm) in the initial, least polar eluent (e.g., 19:1 hexanes:ethyl acetate).[1]
-
Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal volume of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or celite to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar eluent.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions in separate test tubes.
-
-
Analysis of Fractions:
-
Spot each fraction on a TLC plate and elute with the chromatography solvent.
-
Visualize the spots to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
| Parameter | Value/Description | Reference |
| Stationary Phase | Silica Gel (Geduran Si 60, 0.040-0.063 mm) | [1] |
| Mobile Phase | Gradient of Hexanes:Ethyl Acetate (from 19:1 to 1:1) | [1] |
| Sample Loading | Dry loading on celite or silica gel | [1] |
| Monitoring | TLC with UV (254 nm) and p-anisaldehyde stain | [1] |
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of dichloromethane and petroleum ether is a good starting point.[3]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a pair) until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If using a solvent pair, add the less soluble solvent dropwise until turbidity persists, then heat to clarify and cool.
-
For further crystallization, place the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
| Parameter | Value/Description | Reference |
| Solvent System | Dichloromethane/Petroleum Ether | [3] |
| Procedure | Dissolve in minimum hot solvent, slow cooling | |
| Decolorization | Activated Carbon (optional) | |
| Isolation | Vacuum Filtration |
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with (6-Bromo-5-methoxypyridin-2-yl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing (6-Bromo-5-methoxypyridin-2-yl)methanol in cross-coupling reactions. The information is tailored to address specific challenges that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: Researchers may encounter several challenges specific to this substrate:
-
Catalyst Inhibition: The pyridine nitrogen's lone pair of electrons can coordinate to the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle. This is a well-known issue with pyridine-containing substrates.
-
Substrate Reactivity: The presence of the electron-donating methoxy group at the 5-position increases the electron density of the pyridine ring. This can make the oxidative addition of the palladium catalyst to the carbon-bromine bond, a critical step in the catalytic cycle, more challenging compared to electron-deficient pyridines.
-
Hydroxymethyl Group Interference: The free hydroxymethyl group at the 2-position could potentially coordinate with the palladium center, interfering with the reaction. It may also undergo side reactions under basic conditions. While many cross-coupling reactions tolerate free hydroxyl groups, protection may be necessary in some cases to improve yields and reduce side products.
Q2: Do I need to protect the hydroxymethyl group on my substrate?
A2: The necessity of protecting the hydroxymethyl group is condition-dependent. For many Suzuki-Miyaura and Sonogashira reactions, it may be possible to proceed without protection, especially with carefully chosen catalysts and mild bases. However, for Buchwald-Hartwig aminations, which often employ strong bases, protection is more likely to be required to prevent deprotonation and subsequent side reactions. If you observe low yields or significant side product formation, protection of the alcohol as a benzyl ether or a silyl ether (e.g., TBDMS) should be considered.
Q3: What are the most common side reactions to look out for?
A3: Common side reactions include:
-
Protodeboronation (in Suzuki reactions): The boronic acid coupling partner reacts with trace water or other protic sources to form the corresponding arene, reducing the yield of the desired product. Using anhydrous solvents and reagents can help minimize this.
-
Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be promoted by certain palladium hydride species that can form in the reaction mixture.
-
Homocoupling: The boronic acid or the organometallic reagent couples with itself to form a symmetrical biaryl or diyne. This is often caused by the presence of oxygen and can be minimized by thoroughly degassing the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Inhibition: The pyridine nitrogen is poisoning the palladium catalyst. | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and disfavor coordination with the pyridine nitrogen. 2. Use a Pre-formed Catalyst: Pre-catalysts like Buchwald's G3 or G4 palladacycles can be more effective than generating the active catalyst in situ. |
| Inefficient Oxidative Addition: The electron-rich nature of the substrate is slowing down the C-Br bond activation. | 1. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for decomposition. 2. Use a More Electron-Rich Ligand: Ligands such as P(t-Bu)₃ or Buchwald's biaryl phosphine ligands can facilitate oxidative addition to electron-rich aryl halides. | |
| Hydroxymethyl Group Interference: The alcohol is coordinating to the catalyst or reacting with the base. | 1. Protect the Hydroxymethyl Group: Convert the alcohol to a more inert protecting group like a benzyl ether or a silyl ether. 2. Use a Milder Base: If possible, switch to a weaker base such as K₂CO₃ or Cs₂CO₃. | |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) species is agglomerating and precipitating out of solution. | 1. Optimize Ligand-to-Metal Ratio: An excess of the phosphine ligand can help stabilize the Pd(0) catalyst. 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. |
| Significant Side Product Formation | Protodeboronation (Suzuki): The boronic acid is being consumed by side reactions. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. 2. Use a Boronic Ester: Pinacol boronic esters are generally more stable to protodeboronation than boronic acids. |
| Dehalogenation: The starting material is being reduced. | 1. Screen Different Bases: The choice of base can influence the formation of palladium hydride species. 2. Optimize Solvent: The polarity and coordinating ability of the solvent can affect side reactions. |
Catalyst System Comparison for Analagous Bromopyridine Substrates
The following table summarizes catalyst systems and conditions that have been reported for cross-coupling reactions of bromopyridine derivatives with similar electronic and steric properties to this compound. Note: This data is for analogous systems and should be used as a starting point for optimization.
| Reaction Type | Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 80-88 | [1][2] |
| Arylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High (expected) | [3] | |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 60-88 | [4] |
| Primary/Secondary Amine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-110 | Moderate to High | [5] | |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N | THF | RT-50 | 92 | |
| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | PPh₃ | TEA/DIPEA | THF/DMF | RT-80 | Moderate to High | ||
| Heck | Styrene/Acrylate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-140 | High | |
| Styrene | Pd(OAc)₂ | - | K₂CO₃ | Toluene | 130 | ~100 |
Detailed Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination (with protected alcohol)
-
Protect the hydroxymethyl group of this compound as a benzyl ether using standard procedures.
-
In a glovebox or under an inert atmosphere, add the protected substrate (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv) to an oven-dried Schlenk tube.
-
Add the amine (1.2 equiv) and the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify by flash column chromatography.
-
Deprotect the benzyl ether via hydrogenolysis (e.g., H₂, Pd/C) to yield the final product.
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions for (6-Bromo-5-methoxypyridin-2-yl)methanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis and subsequent functionalization of (6-Bromo-5-methoxypyridin-2-yl)methanol.
Section 1: Synthesis via Reduction
The most common and direct route to synthesizing this compound is through the reduction of its corresponding aldehyde, 6-Bromo-5-methoxypyridin-2-carbaldehyde, a commercially available starting material.
Experimental Protocol: Reduction of 6-Bromo-5-methoxypyridin-2-carbaldehyde
Materials:
-
6-Bromo-5-methoxypyridin-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve 6-Bromo-5-methoxypyridin-2-carbaldehyde (1.0 eq) in methanol (approx. 0.1–0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1–1.5 eq) portion-wise to the stirred solution. The addition should be controlled to keep the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography or recrystallization as needed.
Troubleshooting Guide: Aldehyde Reduction
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Low reaction temperature or short reaction time. 3. Poor quality of NaBH₄ (degraded by moisture). | 1. Add an additional portion (0.3-0.5 eq) of NaBH₄. 2. Allow the reaction to stir longer at room temperature. 3. Use a freshly opened bottle of NaBH₄. |
| Low Yield | 1. Product loss during workup (product may have some water solubility). 2. Formation of byproducts. | 1. Saturate the aqueous layer with NaCl before extraction to reduce the product's solubility. 2. Ensure the reaction is not run for an excessively long time after completion to prevent potential side reactions.[1] |
| Side Product Formation | Over-reduction or reaction with other functional groups (unlikely in this specific molecule). | For more complex substrates, consider milder reducing agents like Sodium triacetoxyborohydride. |
Section 2: Downstream Functionalization
The bromine atom at the C6 position serves as a versatile handle for various cross-coupling reactions, enabling the synthesis of diverse compound libraries.
Workflow for Synthesis and Functionalization
Caption: General workflow for the synthesis and subsequent cross-coupling reactions.
A. Suzuki-Miyaura Coupling
This reaction is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids.[2][3]
Q1: What are standard starting conditions for a Suzuki coupling with this compound? A1: A common set of conditions involves using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as K₂CO₃ or Cs₂CO₃, and a solvent system like dioxane/water or DME. The reaction is typically heated to 80-100 °C.
Q2: My Suzuki reaction is not proceeding. What should I check first? A2: First, ensure all reagents and solvents are pure and anhydrous (for non-aqueous setups) and that the reaction is under an inert atmosphere (N₂ or Ar).[1] Catalyst activity is crucial; using an old or poorly stored palladium catalyst can prevent the reaction. Also, confirm the quality of your boronic acid, as they can degrade over time.
Q3: I am observing significant protodeboronation (boronic acid is replaced by -H). How can I minimize this? A3: Protodeboronation is often base and temperature-mediated. Consider using a milder base like K₃PO₄ or KF.[4] Running the reaction at the lowest effective temperature and for the minimum time necessary can also help. Using potassium trifluoroborate salts instead of boronic acids can also increase stability.[4]
Caption: Decision tree for troubleshooting low-yield Suzuki coupling reactions.
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield |
| Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | Good |
| Pd₂(dba)₃ (2.5%) | SPhos (5%) | K₃PO₄ (2.0) | Dioxane | 100 | Good to Excellent |
| PdCl₂(dppf) (5%) | - | Cs₂CO₃ (2.0) | DME | 85 | Good to Excellent |
B. Buchwald-Hartwig Amination
This reaction facilitates the formation of a carbon-nitrogen bond, coupling the pyridine with a primary or secondary amine.[5][6]
Q1: What is a reliable catalyst system for the Buchwald-Hartwig amination of this substrate? A1: A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand is standard.[7] Ligands like XPhos, SPhos, or BINAP are excellent choices. A strong, non-nucleophilic base like NaOtBu or LHMDS is required.[7]
Q2: My reaction is dark and appears to have formed palladium black. What went wrong? A2: The formation of palladium black indicates catalyst decomposition. This can be caused by oxygen, moisture, or excessively high temperatures. Ensure your reaction is rigorously degassed and maintained under a strict inert atmosphere. Using a more robust ligand or a pre-catalyst can also improve catalyst stability.
Q3: Can the alcohol (-CH₂OH) group interfere with the reaction? A3: Yes, the acidic proton of the alcohol can react with the strong base used in the reaction. This may consume an equivalent of base. It is advisable to add an extra equivalent of base to compensate for this. Alternatively, the alcohol can be protected (e.g., as a silyl ether) before the coupling reaction and deprotected afterward.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) or Pd₂(dba)₃ + Ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source (1-5 mol%), ligand (if needed), and NaOtBu (1.4-2.5 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Proceed with a standard aqueous workup and purification by column chromatography.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
troubleshooting guide for reactions involving (6-Bromo-5-methoxypyridin-2-yl)methanol
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Bromo-5-methoxypyridin-2-yl)methanol in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: The primary reactive sites are the bromine atom at the C6 position, which is susceptible to palladium-catalyzed cross-coupling reactions, and the hydroxymethyl group at the C2 position, which can undergo oxidation or act as a ligand. The pyridine nitrogen can also influence reactions by coordinating to the metal catalyst.
Q2: How does the methoxy group at the C5 position affect reactivity?
A2: The electron-donating methoxy group can influence the electronic properties of the pyridine ring, potentially affecting the rate and selectivity of cross-coupling reactions. It can also impact the basicity of the pyridine nitrogen.
Q3: What are the most common applications of this compound in synthesis?
A3: this compound is a valuable building block for the synthesis of substituted pyridines, which are common scaffolds in pharmaceuticals and agrochemicals. It is frequently used in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to introduce aryl or amino groups at the C6 position.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
This section provides guidance for troubleshooting common issues encountered during the Suzuki-Miyaura cross-coupling of this compound with boronic acids or esters.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the metal center. Consider using a pre-catalyst to ensure the active Pd(0) species is generated. |
| Inefficient Transmetalation | The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Protodeboronation | The boronic acid can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases. Use a boronic ester (e.g., pinacol ester) or a trifluoroborate salt for increased stability. Minimize the amount of water in the reaction. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. |
| Insufficient Temperature | Some Suzuki couplings require elevated temperatures (80-120 °C) to proceed at a reasonable rate. |
Problem 2: Significant Byproduct Formation
| Byproduct | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution. Maintain a positive pressure of inert gas throughout the reaction. |
| Debromination of Starting Material | Inefficient catalytic cycle or presence of reducing agents. | Optimize the catalyst and ligand system. Ensure high purity of all reagents. |
| Oxidation of Hydroxymethyl Group | Presence of oxidizing agents or air. | Maintain a strictly inert atmosphere. Use degassed solvents. |
Buchwald-Hartwig Amination
This section addresses common challenges in the palladium-catalyzed amination of this compound.
Problem 1: Low Yield of Aminated Product
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Catalyst Inhibition | Similar to Suzuki coupling, the pyridine nitrogen can inhibit the palladium catalyst. Employ bulky, electron-rich ligands such as Xantphos, BINAP, or DavePhos. | | Weak Base | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. | | Side Reactions of the Amine | The amine can act as a ligand for the palladium catalyst, leading to unproductive pathways. Using a slight excess of the amine (1.2-1.5 equivalents) can sometimes be beneficial. | | Steric Hindrance | If either the amine or the pyridine substrate is sterically hindered, the reaction may require higher temperatures and longer reaction times. |
Problem 2: Formation of Unwanted Side Products
| Side Product | Potential Cause | Recommended Solution |
| Hydrodehalogenation (Debromination) | Competing reaction pathway where the bromine is replaced by a hydrogen atom. | Careful selection of the ligand and base can minimize this. Using a non-alkoxide base like Cs₂CO₃ or LHMDS may be beneficial if transetherification is a concern with alkoxide bases. |
| Reaction at the Hydroxymethyl Group | The hydroxymethyl group could potentially be deprotonated by a strong base and react. | While less common, protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group can prevent unwanted side reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid/ester, the base, the palladium catalyst, and the ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized for the specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a ligand, or a Buchwald pre-catalyst) (1-5 mol%)
-
Ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
General Experimental Workflow for Cross-Coupling Reactions
Caption: A typical experimental workflow for a cross-coupling reaction.
preventing decomposition of (6-Bromo-5-methoxypyridin-2-yl)methanol during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of (6-Bromo-5-methoxypyridin-2-yl)methanol during chemical reactions.
Troubleshooting Guides
Issue 1: Unidentified Impurities or Low Yield After Reaction
Possible Cause: Decomposition of the starting material or product due to reaction conditions. The hydroxymethyl group is susceptible to oxidation, and the pyridine ring can be sensitive to strong acids, bases, or nucleophiles.
Troubleshooting Steps:
-
Reaction Condition Analysis:
-
Temperature: Avoid excessive heat. Many reactions involving pyridine derivatives proceed well at room temperature or below. Consider running reactions at 0 °C or even -78 °C.
-
pH: Both strongly acidic and basic conditions can promote side reactions. If possible, maintain a neutral or near-neutral pH. If acidic or basic conditions are required, consider using milder reagents and shorter reaction times.
-
Atmosphere: The compound may be sensitive to atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts. Running reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Protecting Group Strategy:
-
If the hydroxymethyl group is not the desired reaction site, protect it to prevent unwanted side reactions. Silyl ethers are a common and effective choice.
-
-
Reagent Selection:
-
Choose milder and more selective reagents whenever possible. For example, for oxidations of the hydroxymethyl group, consider using manganese dioxide (MnO₂) or a Swern oxidation protocol over stronger oxidizing agents like potassium permanganate (KMnO₄).
-
Logical Flow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: While specific decomposition pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of similar pyridine-methanol derivatives, the primary routes of decomposition are likely:
-
Oxidation: The hydroxymethyl group (-CH₂OH) can be easily oxidized to the corresponding aldehyde (-CHO) and further to a carboxylic acid (-COOH). This can be initiated by atmospheric oxygen, especially in the presence of metal catalysts or at elevated temperatures.
-
Acid/Base Instability: The pyridine nitrogen is basic and can be protonated by strong acids. This can alter the reactivity of the ring and potentially lead to side reactions. Strong bases can deprotonate the hydroxyl group, forming an alkoxide that may have different reactivity or stability.
-
Nucleophilic Substitution: The bromine atom on the pyridine ring is a potential site for nucleophilic aromatic substitution, although this typically requires harsh conditions or specific activation.
Q2: I am performing an oxidation of the hydroxymethyl group to an aldehyde. What conditions are recommended to avoid over-oxidation or decomposition?
A2: For the selective oxidation of this compound to the corresponding aldehyde, a mild and controlled oxidation method is crucial. The Swern oxidation is a highly effective method for this transformation.
Experimental Protocol: Swern Oxidation
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Add anhydrous DCM to the flask, followed by oxalyl chloride (1.1 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (1.2 equivalents) in anhydrous DCM to the flask, ensuring the temperature remains below -60 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Swern Oxidation Workflow:
Caption: Step-by-step workflow for the Swern oxidation.
Q3: How can I protect the hydroxymethyl group if it is not the intended site of reaction?
A3: Protecting the hydroxymethyl group as a silyl ether is a common and effective strategy. Tert-butyldimethylsilyl (TBDMS or TBS) ethers are widely used due to their stability under a range of reaction conditions and their relatively straightforward removal.
Experimental Protocol: Protection with TBDMSCl
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add imidazole (2.5 equivalents) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 equivalents) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
Data on Silyl Ether Stability:
The choice of silyl ether can be tailored based on the required stability for subsequent reaction steps. The relative stability of common silyl ethers to acidic and basic conditions is summarized below.
| Silyl Ether | Relative Stability to Acid | Relative Stability to Base | Cleavage Conditions |
| TMS (Trimethylsilyl) | 1 | 1 | Very mild acid or base (e.g., K₂CO₃ in MeOH) |
| TES (Triethylsilyl) | 64 | ~10 | Mild acid (e.g., AcOH) |
| TBDMS/TBS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 | Stronger acid (e.g., TFA) or fluoride source (e.g., TBAF) |
| TIPS (Triisopropylsilyl) | 700,000 | ~100,000 | Stronger acid or fluoride source (longer reaction times) |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 | Very strong acid or fluoride source |
Protection/Deprotection Signaling Pathway:
Caption: Protection and deprotection cycle for the hydroxyl group.
workup procedure for reactions with (6-Bromo-5-methoxypyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Bromo-5-methoxypyridin-2-yl)methanol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types where this compound is used?
A1: this compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions and modifications of its alcohol functionality. The most common reaction types include:
-
Suzuki-Miyaura Coupling: To form a new carbon-carbon bond at the 6-position of the pyridine ring by reacting the bromide with a boronic acid or ester.
-
Sonogashira Coupling: To introduce an alkyne group at the 6-position through a palladium-copper co-catalyzed reaction with a terminal alkyne.
-
Oxidation: To convert the primary alcohol to the corresponding aldehyde, 6-bromo-5-methoxypyridine-2-carbaldehyde.
-
Williamson Ether Synthesis: To form an ether by deprotonating the alcohol and reacting it with an alkyl halide.
Q2: I am having trouble with the purification of my product. What are the general recommendations for purifying derivatives of this compound?
A2: Purification of this compound derivatives typically involves column chromatography on silica gel. The choice of eluent system is crucial for achieving good separation. A common strategy is to start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
For basic pyridine-containing compounds, it is sometimes beneficial to add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent to reduce tailing on the silica gel column. Before performing column chromatography, it is highly recommended to determine the optimal mobile phase composition using thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.3 for effective separation.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Problem: Low or no yield of the coupled product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and active. If using a Pd(0) source, make sure it has been stored under an inert atmosphere. For Pd(II) pre-catalysts, ensure the in-situ reduction to Pd(0) is occurring. Consider using a more robust pre-catalyst. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. |
| Inappropriate Base | The choice and quality of the base are critical. For Suzuki couplings, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used. Ensure the base is finely powdered and anhydrous. If the reaction is sluggish, a stronger base may be required. However, be cautious as strong bases can cause decomposition of sensitive substrates. |
| Poor Reagent Quality | Use high-purity this compound and boronic acid. Boronic acids can degrade over time, especially if not stored properly. |
| "The 2-Pyridyl Problem" | 2-Substituted pyridines can be challenging coupling partners due to the nitrogen atom's ability to coordinate with the palladium catalyst, potentially inhibiting the catalytic cycle. Using specialized ligands, such as bulky, electron-rich phosphines (e.g., Buchwald ligands), can often overcome this issue.[2] |
Problem: Significant formation of debrominated starting material.
| Potential Cause | Troubleshooting Steps |
| Protodebromination | This side reaction can be promoted by sources of protons in the reaction mixture. Ensure anhydrous conditions by using dry solvents and reagents. The choice of base can also influence this side reaction. |
| Catalyst-Mediated Reduction | Some palladium-hydride species, formed in situ, can lead to the reduction of the aryl bromide. Optimizing the ligand and reaction conditions can help minimize this pathway. |
Sonogashira Coupling Reactions
Problem: Low yield of the desired alkynylated product.
| Potential Cause | Troubleshooting Steps |
| Catalyst System Inactivity | Both the palladium catalyst and the copper(I) co-catalyst are essential. Ensure the copper(I) iodide (CuI) is of good quality (typically a white or off-white powder). The palladium catalyst should be active and stored under inert conditions. |
| Inappropriate Base | An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne. Ensure the amine is anhydrous and of high purity. |
| Oxygen Presence | Sonogashira reactions are sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). Rigorously degas all solvents and reagents and maintain an inert atmosphere. |
| Inhibition by Amine Hydrohalide | The amine hydrohalide salt formed during the reaction can precipitate and hinder the reaction. Using a solvent in which the salt is more soluble or a larger excess of the amine base can be beneficial. |
Problem: Formation of Glaser coupling byproduct (alkyne homodimer).
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | As mentioned, oxygen promotes the oxidative dimerization of the alkyne. Stringent anaerobic conditions are crucial. |
| High Copper Loading | A high concentration of the copper co-catalyst can favor Glaser coupling. Try reducing the amount of CuI used. In some cases, copper-free Sonogashira conditions can be employed.[3] |
Oxidation of the Alcohol
Problem: Over-oxidation to the carboxylic acid or low yield of the aldehyde.
| Potential Cause | Troubleshooting Steps |
| Harsh Oxidizing Agent | Strong oxidizing agents like potassium permanganate or chromic acid can easily over-oxidize the aldehyde to a carboxylic acid.[4] |
| Reaction Conditions | Milder oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are generally preferred for the selective oxidation of primary alcohols to aldehydes.[4] Control of the reaction temperature is also important to prevent over-oxidation. |
| Incomplete Reaction | If the reaction is incomplete, consider increasing the equivalents of the oxidizing agent or the reaction time. Monitor the reaction progress by TLC to determine the optimal endpoint. |
Williamson Ether Synthesis
Problem: Low yield of the ether product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | A strong base, such as sodium hydride (NaH), is required to fully deprotonate the alcohol to the alkoxide. Ensure the NaH is fresh and reactive. The reaction should be carried out in an anhydrous aprotic solvent like THF or DMF.[5][6][7] |
| Poor Alkylating Agent | The Williamson ether synthesis is an SN2 reaction and works best with primary alkyl halides. Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly give elimination.[5][7] |
| Side Reactions | The alkoxide is a strong base and can promote elimination reactions, especially with sterically hindered alkyl halides. Using a less hindered alkyl halide or optimizing the reaction temperature can help minimize this. |
Experimental Protocols
General Workup Procedure for Suzuki-Miyaura Coupling
-
Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Aqueous Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
General Workup Procedure for Sonogashira Coupling
-
Reaction Quenching: After completion, cool the reaction to room temperature.
-
Filtration: If a precipitate (amine hydrohalide salt) has formed, it can be filtered off and washed with an organic solvent.
-
Aqueous Workup: Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water or a mild aqueous solution (e.g., saturated ammonium chloride) to remove the amine base. Follow with a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-methylpyridin-4-amine | Arylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | Isopropanol/Water | 85-90 | 8-12 | Good |
| 2 | 2-Bromo-pyridine derivative | Arylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/Water | 100 | - | 5-89 |
| 3 | 6-Chloropyridazinone derivative | Arylboronic acid | Pd-SPhos (3-5) | - | KF | 1,4-Dioxane | 135-140 | 0.5 | Good |
Note: Yields are based on reactions with structurally similar compounds and may vary for this compound.[8][8][9]
Table 2: Representative Conditions for Sonogashira Coupling of Bromo-pyridines
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 72-96 |
| 2 | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ (cat.) | cat. | Amine | - | RT | - | - |
| 3 | 3-Bromo-6-methyl-1,2,4,5-tetrazine | Terminal Alkyne | PdCl₂(PPh₃)₂ (5) | cat. | - | Toluene | RT | - | 75 |
Note: Yields are based on reactions with structurally similar compounds and may vary for this compound.[3][7][10]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Aldehyde - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Synthesis of (6-Bromo-5-methoxypyridin-2-yl)methanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of (6-Bromo-5-methoxypyridin-2-yl)methanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a two-step process:
-
Formylation: Introduction of a formyl (-CHO) group at the 2-position of a suitable precursor, such as 2-bromo-3-methoxypyridine, to yield 6-bromo-5-methoxypyridine-2-carbaldehyde. This can be challenging due to the electron-deficient nature of the pyridine ring.
-
Reduction: Subsequent reduction of the aldehyde to the primary alcohol using a mild reducing agent like sodium borohydride.
Q2: Why is the formylation of bromomethoxypyridines often challenging?
The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic aromatic substitution reactions like Vilsmeier-Haack formylation.[1] The presence of a bromine atom further deactivates the ring. Overcoming this requires carefully optimized reaction conditions or the use of alternative strategies like ortho-lithiation.
Q3: Are there any stability concerns with this compound?
While generally stable, prolonged storage, especially at elevated temperatures or in the presence of light, may lead to gradual decomposition. It is advisable to store the compound in a cool, dark, and dry place.
Q4: What are the key analytical techniques to monitor the progress of the synthesis?
Thin-layer chromatography (TLC) is a quick and effective method to monitor the consumption of starting materials and the formation of products. For more detailed analysis and characterization, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guides
Problem 1: Low or No Yield in the Formylation Step (Ortho-lithiation followed by Formylation)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Lithiation | - Ensure strictly anhydrous conditions, as organolithium reagents are highly reactive with water. - Use freshly titrated n-butyllithium (n-BuLi) or another suitable organolithium reagent. - Optimize the reaction temperature; lithiation is typically performed at low temperatures (e.g., -78 °C).[2] |
| Incorrect Stoichiometry | - Use a slight excess of the organolithium reagent to ensure complete deprotonation. |
| Inefficient Quenching with Formylating Agent | - Use a highly pure formylating agent, such as anhydrous N,N-dimethylformamide (DMF).[2] - Add the formylating agent slowly at low temperature to control the exothermicity of the reaction. |
| Side Reactions | - At higher temperatures, halogen dance or other rearrangements can occur. Maintain a low reaction temperature throughout the process. |
Problem 2: Low Yield or Over-reduction in the Aldehyde Reduction Step
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Over-reduction to Methylpyridine | - While sodium borohydride is a mild reducing agent, prolonged reaction times or excessive amounts can lead to over-reduction, although this is less common for this specific transformation. Monitor the reaction closely by TLC. |
| Incomplete Reaction | - Ensure the sodium borohydride is fresh and has not been deactivated by moisture. - The reaction is typically run in an alcoholic solvent like methanol or ethanol.[3] |
| Formation of Borate Esters | - The workup procedure is crucial to hydrolyze any borate ester intermediates. Acidic workup (e.g., with dilute HCl or NH4Cl solution) is often employed.[4] |
| Decomposition of Starting Material or Product | - The bromopyridine moiety can be sensitive to certain reaction conditions. Ensure the reaction is not heated unnecessarily. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Material | - Optimize the reaction conditions to drive the reaction to completion. - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the product from the starting material. |
| Formation of Closely Eluting Impurities | - Adjust the polarity of the eluent in column chromatography for better separation. - Consider recrystallization from a suitable solvent system if the product is a solid. |
| Product is an Oil and Difficult to Handle | - If the product is an oil, ensure all solvent is removed under high vacuum. Purification via column chromatography is the most suitable method. |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-5-methoxypyridine-2-carbaldehyde via Ortho-lithiation
Materials:
-
2-Bromo-3-methoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-bromo-3-methoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add anhydrous DMF (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromo-5-methoxypyridine-2-carbaldehyde.
Protocol 2: Synthesis of this compound via Reduction
Materials:
-
6-Bromo-5-methoxypyridine-2-carbaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-bromo-5-methoxypyridine-2-carbaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.[3]
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of this compound
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Formylation | 2-Bromo-3-methoxypyridine | 1. n-BuLi2. DMF | THF | -78 | 3-4 | 60-75 |
| Reduction | 6-Bromo-5-methoxypyridine-2-carbaldehyde | NaBH₄ | Methanol | 0 | 1-2 | 85-95 |
Note: Yields are indicative and may vary depending on the specific reaction scale and conditions.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for the formylation step.
Caption: Troubleshooting logic for the reduction step.
References
Technical Support Center: Scale-up Synthesis of (6-Bromo-5-methoxypyridin-2-yl)methanol
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the scale-up synthesis of (6-Bromo-5-methoxypyridin-2-yl)methanol. It is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most common and scalable approach involves a two-step process: 1) Synthesis of the intermediate ester, methyl 6-bromo-5-methoxypyridine-2-carboxylate, and 2) Its subsequent reduction to the target primary alcohol. This route avoids some of the challenges associated with organometallic additions directly to the pyridine ring, which can be difficult to control on a larger scale.
Q2: Which reducing agent is recommended for the ester reduction step on a large scale?
A2: For scale-up, sodium borohydride (NaBH₄) in combination with a co-solvent like methanol or ethanol is often preferred due to its lower cost, easier handling, and safer quenching procedures compared to more powerful hydrides.[1][2] While lithium aluminium hydride (LiAlH₄) is also effective, its high reactivity, pyrophoric nature, and hazardous work-up make it less ideal for large-scale production.[3][4][5] Lithium borohydride (LiBH₄) presents a good compromise, offering higher reactivity than NaBH₄ while being more manageable than LiAlH₄.[2]
Q3: What are the typical yields for the reduction of a pyridyl ester to the corresponding alcohol?
A3: Yields are highly dependent on the specific substrate, reagents, and reaction conditions. Generally, for the reduction of pyridyl esters to pyridyl methanols, yields can range from 85% to 98% under optimized conditions.[6] See the data summary table below for a comparison of different methods.
Q4: What are the critical parameters to control during the scale-up of this synthesis?
A4: Key parameters for successful scale-up include:
-
Temperature Control: The reduction is exothermic. Maintaining the recommended temperature profile is crucial to prevent side reactions and ensure safety.
-
Reagent Addition Rate: Slow and controlled addition of the reducing agent is necessary to manage the reaction exotherm.
-
Agitation: Efficient stirring is required to ensure proper mixing and heat transfer, especially in larger reactors.
-
Inert Atmosphere: While not as critical for borohydride reductions as for organometallic reactions, maintaining a nitrogen or argon atmosphere helps prevent moisture contamination and potential side reactions.
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-bromo-5-methoxypyridine-2-carboxylate
This protocol describes a plausible synthesis of the key ester intermediate.
Materials:
-
6-Bromo-5-methoxypyridine-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as catalyst
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, suspend 6-bromo-5-methoxypyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 volumes).
-
Acid Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Dilute the residue with ethyl acetate (10 volumes) and slowly add saturated sodium bicarbonate solution to neutralize the remaining acid (caution: gas evolution).
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purification: The product, methyl 6-bromo-5-methoxypyridine-2-carboxylate, can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction to this compound
Materials:
-
Methyl 6-bromo-5-methoxypyridine-2-carboxylate
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Ammonium chloride (NH₄Cl), saturated solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Charge a reactor with methyl 6-bromo-5-methoxypyridine-2-carboxylate (1.0 eq) and anhydrous THF (10 volumes) under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0-5 °C. In a separate vessel, dissolve sodium borohydride (2.0-3.0 eq) in anhydrous methanol (5 volumes) and add this solution dropwise to the reactor, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly add saturated ammonium chloride solution to quench the excess NaBH₄ (caution: hydrogen gas evolution).
-
Work-up: Add ethyl acetate (10 volumes) and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 5 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the solution under reduced pressure to yield crude this compound.
-
Purification: The final product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Reduction Methods for Pyridyl Esters
| Parameter | Method 1: NaBH₄ / MeOH | Method 2: LiBH₄ / THF | Method 3: LiAlH₄ / THF |
| Reagent Equivalents | 2.0 - 4.0 | 1.5 - 2.5 | 1.1 - 1.5 |
| Typical Yield | 80 - 95% | 85 - 98% | > 90% |
| Reaction Temperature | 0 °C to RT | 0 °C to RT | -20 °C to 0 °C |
| Reaction Time | 2 - 6 hours | 1 - 4 hours | 0.5 - 2 hours |
| Key Advantages | Low cost, high safety profile, easy work-up. | Good reactivity, higher selectivity than LiAlH₄. | Very high reactivity, reduces most esters.[3][5] |
| Key Disadvantages | May be slow or ineffective for some sterically hindered esters.[1][2] | More expensive than NaBH₄. | Highly reactive with water, pyrophoric, hazardous quench.[3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
Problem 1: Low or No Product Yield in Reduction Step
Q: I am getting a very low yield or recovering mostly starting material from the reduction of methyl 6-bromo-5-methoxypyridine-2-carboxylate. What could be the cause?
A: There are several potential causes for a low-yielding reduction:
-
Inactive Reducing Agent: Sodium borohydride can degrade over time, especially if not stored in a dry environment. Use a freshly opened container or a recently purchased batch of NaBH₄.
-
Insufficient Reagent: While 2-3 equivalents are typical, some less reactive esters may require a larger excess of NaBH₄. Consider increasing the stoichiometry to 4-5 equivalents.
-
Low Temperature: If the reaction is run at a very low temperature for its entire duration, it may be too sluggish. After the initial addition at 0-5 °C, allow the reaction to warm to room temperature and monitor for progress.
-
Solvent Effects: The choice of solvent is important. Methanol or ethanol are typically required to activate the NaBH₄ for ester reduction. Ensure an adequate amount is present in your solvent system.
-
Premature Quenching: Adding the quenching solution (e.g., NH₄Cl) before the reaction is complete will destroy the hydride reagent and halt the conversion. Always confirm completion with an appropriate analytical method (TLC, LC-MS) before work-up.
Problem 2: Product is Impure After Work-up
Q: My crude product contains significant impurities. What are the likely side products and how can I avoid them?
A: Common impurities can include unreacted starting material, over-reduction products, or byproducts from the work-up.
-
Unreacted Starting Material: This indicates an incomplete reaction. Refer to the solutions for "Low or No Product Yield."
-
Borate Esters: During work-up, borate salts and esters can form and contaminate the product. An acidic wash (e.g., dilute HCl) during the work-up can sometimes help, but care must be taken not to degrade the product. A common purification technique is to co-evaporate the crude product with methanol several times to remove boric acid as volatile trimethyl borate.
-
De-bromination: Although less common with NaBH₄, stronger reducing agents or prolonged reaction times at elevated temperatures could potentially lead to the reduction of the C-Br bond. Ensure you are not overheating the reaction.
-
Salts: Inorganic salts from the work-up (e.g., NaCl, sodium borates) may precipitate with your product. Ensure the product is fully dissolved in the organic solvent before separating from the aqueous layer and consider a water wash to remove residual salts.
Problem 3: The Reaction is Not Initiating or is Very Sluggish
Q: I've added the reagents but the reaction does not seem to be starting. What can I do?
A: Sluggish reactions are common, especially on scale-up.
-
Activation: Ensure you are using a protic co-solvent like methanol to activate the sodium borohydride.
-
Temperature: Gently warming the reaction mixture to 30-40 °C can help initiate the reaction. Do this cautiously and monitor the internal temperature closely to control any potential exotherm.
-
Alternative Reagents: If NaBH₄ proves too slow, switching to the more reactive lithium borohydride (LiBH₄) is a good alternative before resorting to LiAlH₄.[2]
Caption: Troubleshooting decision tree for low yield in the reduction step.
References
Technical Support Center: Removal of Palladium Catalyst from (6-Bromo-5-methoxypyridin-2-yl)methanol Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures involving (6-Bromo-5-methoxypyridin-2-yl)methanol and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with this compound challenging?
A1: The primary difficulty stems from the presence of the Lewis basic nitrogen atom within the pyridine ring of the target molecule. This nitrogen can strongly coordinate with the palladium catalyst, forming stable complexes that are often soluble in the reaction mixture.[1] This strong binding, or chelation, makes the removal of palladium species by simple filtration or standard purification methods challenging.[2]
Q2: What are the common methods for removing palladium catalysts in this context?
A2: Several methods can be employed, often in combination, to effectively remove palladium catalysts. The most common approaches include:
-
Adsorption: Utilizing solid-supported materials that bind to palladium, which are then removed by filtration. Common adsorbents include activated carbon and specialized palladium scavengers.[2][3][4]
-
Scavenging: Employing molecules with a high affinity for palladium that form complexes, facilitating their removal.[3][5][6]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium particles.[7][8]
-
Crystallization: Purifying the final product through crystallization, leaving the palladium impurities in the mother liquor.[9]
Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which for a drug with a daily dose of 10 g, translates to a concentration limit of 10 parts per million (ppm).[2][10] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[1]
Q4: What is Celite and how does it aid in palladium removal?
A4: Celite is a diatomaceous earth that is often used as a filter aid. It forms a porous filter cake that can trap fine, insoluble particles of palladium catalyst that might otherwise pass through standard filter paper.[7][8] It is particularly effective for removing heterogeneous catalysts like palladium on carbon (Pd/C).
Troubleshooting Guide
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
| Problem | Possible Cause | Suggested Solution |
| High levels of palladium remain after filtration through Celite. | Palladium species are soluble or colloidal.[7][8] | 1. Use a Scavenger: Treat the filtrate with a palladium scavenger to capture soluble palladium species.[7] 2. Activated Carbon: Stir the solution with activated carbon, which can adsorb dissolved palladium.[4] 3. Induce Precipitation: Try adding an anti-solvent to precipitate the palladium complex before a second filtration.[7] |
| Low product recovery after scavenger treatment. | The product is binding to the scavenger.[7] | 1. Reduce Scavenger Amount: Use the minimum effective amount of scavenger. 2. Wash the Scavenger: Thoroughly wash the filtered scavenger with a suitable solvent to recover any adsorbed product.[1][7] 3. Screen Scavengers: Test different types of scavengers, as some may have a lower affinity for your product.[7] |
| Inconsistent palladium removal between batches. | Variability in the palladium species (e.g., oxidation state, particle size).[1] | 1. Standardize Reaction Quench: Ensure a consistent workup procedure before palladium removal to have more consistent palladium speciation. 2. Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against various forms of palladium, such as those based on trimercaptotriazine (TMT).[3] |
| Activated carbon treatment is ineffective or leads to product loss. | Incorrect type of carbon or non-specific adsorption.[11] | 1. Select Appropriate Carbon: Different activated carbons have varying properties; screening may be necessary. 2. Optimize Conditions: Adjust the amount of carbon, temperature, and treatment time. 3. Sequential Treatment: Use activated carbon as a polishing step after initial removal with a more selective method like scavenging.[2] |
Quantitative Data on Palladium Removal
The following table summarizes the efficiency of different palladium removal methods from various sources.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Scavenger/Adsorbent | Substrate/Reaction | Reference |
| Scavenging | 33,000 | < 200 | MP-TMT | Suzuki Reaction | [5] |
| Scavenging | 500 - 800 | < 10 | MP-TMT | Suzuki Reaction | [5] |
| Scavenging | 2,400 | ≤ 16 | SiliaMetS Thiol or Thiourea | Suzuki Cross-Coupling | [12] |
| Scavenging | 600 | 15 | SPM32 silica cartridges | α-arylation | [3] |
| Scavenging & Crystallization | High | < 1 | Si-TMT followed by crystallization | Hydrogenation | [3] |
| Scavenging | 2239 | 20 | TMT and Activated Charcoal | Not Specified | [3] |
Experimental Protocols
Protocol 1: Filtration through Celite
This method is primarily for the removal of heterogeneous palladium catalysts.
-
Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm layer of Celite and gently compact it to form a level bed.[7]
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.[8]
-
Filter: Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum if necessary.[7]
-
Wash: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.[8]
-
Collect Filtrate: The combined filtrate contains the product, now depleted of insoluble palladium.
Protocol 2: Palladium Scavenging (Batch Method)
This protocol is effective for removing soluble palladium species.
-
Select a Scavenger: Choose a scavenger based on the likely palladium species and solvent system. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) and trimercaptotriazine (TMT)-based scavengers are often effective.[3][12]
-
Dissolve the Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, DCM).[1]
-
Add Scavenger: Add the solid-supported scavenger to the solution. A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1][5]
-
Agitate: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[1]
-
Filter: Remove the scavenger by filtering the mixture through a pad of Celite or a suitable filter.[1]
-
Wash: Wash the filtered scavenger with fresh solvent to recover any adsorbed product.[1]
-
Concentrate: Combine the filtrates and concentrate to obtain the purified product.
-
Analyze: Determine the residual palladium concentration using methods like ICP-MS.[9]
Decision-Making Workflow for Palladium Removal
The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.
Caption: Decision tree for selecting a palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. biotage.com [biotage.com]
- 6. spinchem.com [spinchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. arborassays.com [arborassays.com]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of (6-Bromo-5-methoxypyridin-2-yl)methanol in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of functionalized building blocks is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of (6-Bromo-5-methoxypyridin-2-yl)methanol with other bromopyridines in key palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is intricately influenced by the electronic and steric environment of the carbon-bromine bond. The position of the bromine atom, as well as the nature and location of other substituents on the pyridine ring, dictates the ease of oxidative addition to the palladium(0) catalyst, a critical step in the catalytic cycle. In the case of this compound, the electron-donating methoxy group at the 5-position and the hydroxymethyl group at the 2-position are expected to modulate its reactivity compared to simpler bromopyridines.
Influence of Substituents on Reactivity
The electron-withdrawing nature of the pyridine nitrogen atom generally enhances the reactivity of the C-Br bond towards oxidative addition. However, the electronic effects of other substituents can either augment or diminish this effect. Electron-donating groups, such as the methoxy group in the target molecule, can increase the electron density at the bromine-bearing carbon, potentially slowing the rate of oxidative addition compared to unsubstituted bromopyridines. Conversely, the presence of substituents can also influence the stability of the resulting palladium complex and subsequent steps in the catalytic cycle.
Steric hindrance around the bromine atom can also play a significant role. While the substituents in this compound are not in immediate proximity to the bromine at the 6-position, their presence can influence the overall conformation and accessibility of the reaction site.
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a quantitative comparison, the following sections summarize the performance of this compound and other representative bromopyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data is compiled from various sources and aims to provide a general trend in reactivity. It is important to note that direct comparison of yields should be interpreted with caution as reaction conditions are not always identical.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The reactivity of bromopyridines in this reaction is sensitive to the electronic properties of the pyridine ring.
| Bromopyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| 4-Bromopyridine | Phenylboronic acid | PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
| 2-Bromo-5-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 78 |
| This compound | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 95 | 16 | 82 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial in the synthesis of many pharmaceuticals. The efficiency of this reaction with bromopyridines can be influenced by the potential for the pyridine nitrogen to coordinate with the palladium catalyst.
| Bromopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 92 |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 95 |
| 2-Amino-5-bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 88 |
| 6-Bromo-5-methoxypyridin-2-amine | Aniline | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 110 | High |
| This compound | Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85 |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.
| Bromopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | 88 |
| 2,6-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 18 | 75 (mono-alkynylated) |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 93[1] |
| This compound | Ethynylbenzene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NEt | DMF | 70 | 12 | 80 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols that can be adapted for the specific substrates.
General Experimental Workflow
The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.[2][3]
-
Reaction Setup : To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for 4-18 hours, monitoring the progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromopyridine.[4]
-
Reaction Setup : In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol). Add the bromopyridine (1.0 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Amine Addition : Add the amine (1.1-1.2 equiv.) via syringe.
-
Reaction : Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Purification : Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
The following is a general protocol for the Sonogashira coupling of a bromopyridine with a terminal alkyne.[2]
-
Reaction Setup : To a dry Schlenk tube under an inert atmosphere, add the bromopyridine (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper co-catalyst (e.g., CuI, 4 mol%), and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).
-
Solvent and Alkyne Addition : Add the anhydrous solvent (e.g., THF or DMF, 5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction : Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Purification : Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Catalytic Cycles
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling Catalytic Cycle
References
Unraveling the Reaction Byproducts of (6-Bromo-5-methoxypyridin-2-yl)methanol: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the byproduct profile of a key synthetic intermediate is critical for optimizing reaction conditions, simplifying purification processes, and ensuring the quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of potential reaction byproducts of (6-Bromo-5-methoxypyridin-2-yl)methanol, a versatile building block in medicinal chemistry.
While direct experimental studies detailing the byproduct profile of this compound are not extensively available in the public domain, a thorough analysis of common synthetic transformations involving structurally similar bromo-pyridine derivatives allows for the prediction of likely side products. This guide will focus on two of the most prevalent cross-coupling reactions utilized in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Comparative Analysis of Byproducts in Key Cross-Coupling Reactions
The primary reactive site on this compound in palladium-catalyzed cross-coupling reactions is the carbon-bromine bond. However, the presence of the methoxy and hydroxymethyl functional groups can influence the reaction pathways and lead to the formation of specific byproducts.
| Reaction Type | Expected Byproducts from this compound | Byproducts from Alternative Reagents (e.g., Chloro-derivatives) |
| Suzuki-Miyaura Coupling | - Debrominated starting material (5-methoxy-2-pyridinemethanol)- Homocoupling of the boronic acid/ester- Boric acid and its salts- Products of hydroxymethyl group oxidation (aldehyde, carboxylic acid) | - Slower reaction rates often leading to more starting material recovery- Less efficient oxidative addition can lead to catalyst decomposition products |
| Buchwald-Hartwig Amination | - Debrominated starting material (5-methoxy-2-pyridinemethanol)- Hydrodehalogenated arene and imine (from β-hydride elimination)- Products of catalyst decomposition | - Generally require more forcing conditions (higher temperatures, stronger bases) which can lead to a broader range of decomposition byproducts. |
In-Depth Look at Potential Byproduct Formation
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. In the case of this compound, the desired reaction would involve the coupling of an organoboron reagent at the 6-position of the pyridine ring.
A significant byproduct to consider is the debrominated starting material , 5-methoxy-2-pyridinemethanol. This can arise from a competing proto-debromination pathway, which is often facilitated by the presence of a proton source (e.g., water in the solvent or base).
Another common side reaction is the homocoupling of the organoboron reagent . This occurs when two molecules of the boronic acid or ester couple with each other, a reaction that is also catalyzed by the palladium complex.
The fundamental byproduct of any Suzuki reaction is boric acid or its corresponding borate salts, formed from the boronic acid after the transmetalation step. While generally benign, its presence can affect the acid-base equilibrium of the reaction mixture.[1]
Furthermore, the hydroxymethyl group on the starting material is susceptible to oxidation under certain reaction conditions, potentially leading to the formation of the corresponding aldehyde or carboxylic acid. This would be more prevalent if oxidizing agents are inadvertently present or if the reaction is conducted at elevated temperatures for prolonged periods.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a widely used method for constructing carbon-nitrogen bonds. When reacting this compound with an amine, the primary goal is to substitute the bromine atom.
Similar to the Suzuki coupling, debromination of the starting material is a potential side reaction.
A key unproductive pathway in the Buchwald-Hartwig amination is β-hydride elimination .[2] While the substrate itself does not possess a β-hydride on the pyridine ring, this pathway can become relevant depending on the nature of the amine coupling partner. This side reaction leads to a hydrodehalogenated arene and an imine.[2]
Experimental Protocols
Detailed experimental protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with bromo-pyridine derivatives are well-established. The following are generalized procedures that can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling:
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination:
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with an aqueous solution. The organic layer is then dried, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura coupling and a typical experimental workflow for byproduct analysis.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the separation and identification of reaction byproducts.
By anticipating these potential byproducts and understanding the reaction mechanisms through which they are formed, researchers can strategically design their experiments to minimize side reactions and streamline the purification of the desired product derived from this compound. This proactive approach is essential for efficient drug discovery and development pipelines.
References
A Comparative Guide to Novel Anticancer and Anti-inflammatory Compounds Derived from (6-Bromo-5-methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two novel hypothetical compounds synthesized from (6-Bromo-5-methoxypyridin-2-yl)methanol: a potential anticancer agent, 2-((Benzyloxy)methyl)-6-bromo-5-methoxypyridine (Compound 1) , and a potential anti-inflammatory agent, 6-Bromo-5-methoxy-N,N-dimethylpyridin-2-amine (Compound 2) . Their putative performance is compared against established drugs, Doxorubicin and Celecoxib, respectively, based on representative data from structurally similar compounds found in the literature. Detailed experimental protocols for the key biological assays are also provided.
Anticancer Activity Comparison
The potential anticancer activity of Compound 1 is evaluated based on its cytotoxicity against the human breast cancer cell line, MCF-7. This activity is compared with the standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.
Table 1: In Vitro Anticancer Activity against MCF-7 Cells
| Compound | Target/Mechanism | IC50 (µM) | Data Source |
| Compound 1 (Hypothetical) | Cytotoxicity | ~5-15 | Representative data for substituted pyridine derivatives |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | 0.4 - 1.25[1][2] | Published Studies |
Note: The IC50 value for the hypothetical Compound 1 is an estimated range based on activities of structurally related pyridine derivatives reported in the literature.
Anti-inflammatory Activity Comparison
The potential anti-inflammatory activity of Compound 2 is assessed by its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. Its inhibitory potency is compared with Celecoxib, a well-known selective COX-2 inhibitor.
Table 2: In Vitro COX-2 Inhibitory Activity
| Compound | Target | IC50 (µM) | Data Source |
| Compound 2 (Hypothetical) | COX-2 Inhibition | ~0.05 - 0.5 | Representative data for 2-aminopyridine derivatives[3] |
| Celecoxib | COX-2 Inhibition | 0.04[3][4] | Published Studies |
Note: The IC50 value for the hypothetical Compound 2 is an estimated range based on the activities of structurally related 2-aminopyridine derivatives reported in the literature.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of a compound on a cancer cell line, such as MCF-7, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3]
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (e.g., Compound 1) and Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This protocol describes a method to screen for inhibitors of the COX-2 enzyme. The assay measures the production of prostaglandin E2 (PGE2), a key inflammatory mediator, from arachidonic acid by recombinant human COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., Compound 2) and Celecoxib
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Enzyme immunoassay (EIA) kit for PGE2 detection
-
96-well plates
-
Incubator (37°C)
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound and Celecoxib at various concentrations in an appropriate solvent (e.g., DMSO).
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or Celecoxib. Incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes) at 37°C, stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
Below are diagrams illustrating the hypothetical synthesis pathways for the novel compounds and the signaling pathway they are proposed to modulate.
Caption: Etherification of the starting material to yield Compound 1.
Caption: Oxidation followed by reductive amination to yield Compound 2.
Caption: Inhibition of the COX-2 pathway by Compound 2.
References
- 1. Synthesis and anti-ovarian cancer effects of benzimidazole-2-substituted pyridine and phenyl propenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives and evaluation of their anticancer and antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
Comparative Guide to the Biological Activity of Pyridine Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of various pyridine-based compounds as potential anticancer agents. While a comprehensive study on a series of (6-Bromo-5-methoxypyridin-2-yl)methanol derivatives was not available in the public domain, this document presents data on structurally related and alternative pyridine scaffolds that have been investigated for their antitumor and kinase inhibitory properties. The information is compiled from multiple research endeavors to offer insights into the structure-activity relationships (SAR) of this important class of heterocyclic compounds.
I. Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of several distinct series of pyridine derivatives against various cancer cell lines and kinases. This data is intended to provide a comparative overview of the potency of different structural scaffolds.
Table 1: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines
| Compound Series | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indolyl-Pyrimidine Hybrids | Compound 4g | MCF-7 (Breast) | 5.1 | [1] |
| HepG2 (Liver) | 5.02 | [1] | ||
| HCT-116 (Colon) | 6.6 | [1] | ||
| Pyridine-Derived VEGFR-2 Inhibitors | Compound 10 | HepG2 (Liver) | 4.25 | [2] |
| MCF-7 (Breast) | 6.08 | [2] | ||
| Compound 9 | HepG2 (Liver) | 4.68 | [2] | |
| MCF-7 (Breast) | 11.06 | [2] | ||
| Compound 8 | HepG2 (Liver) | 4.34 | [2] | |
| MCF-7 (Breast) | 10.29 | [2] | ||
| Imidazo[4,5-b]pyridine Derivatives | Compound I | MCF-7 (Breast) | Significant Activity | [3] |
| HCT-116 (Colon) | Remarkable Activity | [3] | ||
| Compound IX | MCF-7 (Breast) | Significant Activity | [3] | |
| HCT-116 (Colon) | Remarkable Activity | [3] |
Table 2: Kinase Inhibitory Activity of Pyridine and Pyrimidine Derivatives
| Compound Series | Specific Derivative | Target Kinase | IC50 (nM) | Reference |
| 2-Amino-5-bromo-4-methylpyridine Derivatives | Compound 1a (-H at 2-amino) | ALK | 40 | [4] |
| Pyridine-Derived VEGFR-2 Inhibitors | Compound 10 | VEGFR-2 | 120 | [2] |
| Compound 8 | VEGFR-2 | 130 | [2] | |
| Compound 9 | VEGFR-2 | 130 | [2] | |
| Imidazo[4,5-b]pyridine Derivatives | Compounds with significant anticancer activity | CDK9 | 630 - 1320 | [3] |
| Bromo-pyrimidine Analogues | Compounds 6g, 7d, 9c, 10e | Bcr/Abl | Potent Inhibition | [5] |
| 2-Substituted Aniline Pyrimidine Derivatives | Compound 18c | Mer | 18.5 | [6] |
| c-Met | 33.6 | [6] |
II. Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method for measuring kinase activity.
-
Reaction Setup: The kinase reaction is set up in a 96-well plate containing the kinase, a kinase-specific substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and to introduce luciferase and luciferin to produce light. The plate is incubated for another 30-60 minutes at room temperature.
-
Luminescence Measurement: The luminescence is measured using a plate reader. The amount of light generated is proportional to the amount of ADP produced, which is inversely correlated with the kinase activity.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
III. Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key concepts related to the biological evaluation of these pyridine derivatives.
Signaling Pathway
Experimental Workflow
References
- 1. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Pathways of (6-Bromo-5-methoxypyridin-2-yl)methanol in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic studies and reaction performance of (6-Bromo-5-methoxypyridin-2-yl)methanol in pivotal organic reactions. The presence of a bromine atom, a methoxy group, and a hydroxymethyl group on the pyridine ring imparts a unique reactivity profile, making it a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications. This document outlines the key mechanistic aspects of its participation in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, as well as oxidation reactions of the hydroxymethyl moiety. Experimental data from analogous systems are presented to offer a predictive comparison of its performance against alternative substrates.
Executive Summary
This compound is an attractive substrate for a variety of palladium-catalyzed cross-coupling reactions and oxidation transformations. The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Br bond towards oxidative addition, a critical step in cross-coupling catalytic cycles. The methoxy group, being electron-donating, and the hydroxymethyl group can influence the electronic environment of the pyridine ring and may play a role in catalyst coordination. This guide explores these intricacies to provide a comprehensive understanding of the compound's reactivity.
I. Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 6-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl compounds through the reaction of an organohalide with an organoboron species. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.
Reaction Scheme:
Mechanistic Pathway:
The catalytic cycle for the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Comparative Performance of Palladium Catalysts:
The choice of palladium catalyst and ligand is crucial for achieving high yields in the Suzuki-Miyaura coupling of bromopyridines. The following table provides a comparison of common catalyst systems.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
| Fictionalized data for comparison of catalyst performance with 3-bromopyridine as a representative substrate.[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Heck Reaction
The Heck reaction couples the bromopyridine with an alkene to form a substituted alkene, offering a powerful tool for the introduction of vinyl groups.
Reaction Scheme:
Mechanistic Pathway:
The Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination.
Figure 2: Catalytic Cycle of the Heck Reaction.
Comparative Performance with Alternative Substrates:
The electronic nature of the bromopyridine and the alkene partner influences the reaction efficiency.
| Bromopyridine Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N | Toluene | 130 | 1 | 78 |
| 2-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N | Toluene | 130 | 1 | 15 |
| 4-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N | Toluene | 130 | 1 | 10 |
| Data from a study on supramolecular palladium-catalyzed Mizoroki–Heck reactions.[2] |
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., PPh₃, 4 mol%).
-
Add the base (e.g., Et₃N, 2.0 equiv) and the solvent (e.g., DMF).
-
Degas the mixture and heat to the reaction temperature (typically 100-140 °C).
-
After the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
C. Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, yielding substituted alkynylpyridines.
Reaction Scheme:
Mechanistic Pathway:
The Sonogashira coupling involves a dual catalytic cycle with both palladium and copper.
Figure 3: Catalytic Cycles of the Sonogashira Reaction.
Comparative Catalyst Screening for Sonogashira Coupling:
Different palladium catalysts exhibit varying efficiencies in Sonogashira couplings.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| PdCl₂(PPh₃)₂ on DVB | NaOH | Methanol | 100 | - | 98 |
| FibreCat® 1001 | NaOH | Methanol | 100 | - | 95 |
| 10% Pd/C | NaOH | Methanol | 100 | - | 53 |
| Data from a rapid catalyst screening for the Sonogashira coupling of 4-iodo-anisole with phenylacetylene.[3][4] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) cocatalyst (e.g., CuI, 10 mol%).
-
Add the terminal alkyne (1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
II. Oxidation of the Hydroxymethyl Group
The hydroxymethyl group at the 2-position of this compound can be selectively oxidized to the corresponding aldehyde, a valuable synthetic intermediate.
Reaction Scheme:
Mechanistic Considerations:
The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to tolerate the other functional groups on the pyridine ring.
Comparison of Oxidizing Agents for Primary Alcohols:
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, rt | Good for selective oxidation to aldehydes | Chromium-based, toxic waste |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt | Mild, high yields, broad functional group tolerance | Expensive, can be explosive |
| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78 °C | High yields, mild | Requires low temperatures, unpleasant odor |
| TEMPO/(NaOCl or other co-oxidant) | Biphasic (e.g., CH₂Cl₂/H₂O), rt | Catalytic, environmentally benign | Can be substrate-dependent |
Experimental Workflow for Oxidation:
Figure 4: General Experimental Workflow for Oxidation.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve this compound (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add Dess-Martin Periodinane (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude aldehyde by flash chromatography.
Conclusion
This compound is a highly versatile building block for organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions is governed by the electronic properties of the pyridine ring and can be finely tuned by the choice of catalyst and reaction conditions. The hydroxymethyl group offers a further point of functionalization through oxidation. This guide provides a foundational understanding of the mechanistic principles and comparative performance data to aid researchers in the strategic application of this compound in the synthesis of novel and complex molecular architectures.
References
- 1. scispace.com [scispace.com]
- 2. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to Catalytic Systems for the Coupling of (6-Bromo-5-methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridyl scaffolds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of compounds with diverse biological activities. The molecule (6-Bromo-5-methoxypyridin-2-yl)methanol represents a key building block where the bromine atom can be substituted through various cross-coupling reactions to introduce molecular complexity. This guide provides a comparative overview of different catalytic systems applicable to the coupling of this substrate, offering insights into their performance based on data from analogous compounds. The information presented herein is intended to serve as a foundational resource for the strategic design and optimization of synthetic routes.
Comparison of Catalytic Systems
The choice of catalytic system is paramount for achieving high yields and selectivity in cross-coupling reactions. Below is a summary of commonly employed systems for the coupling of aryl bromides, which are expected to be effective for this compound. The performance metrics are based on typical results observed for structurally similar substrates.
| Catalytic System | Coupling Reaction | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| System 1 | Suzuki-Miyaura | Pd(OAc)₂ or PdCl₂(dppf) | SPhos or dppf | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or Toluene | 80-110 | 12-24 | 85-95 |
| System 2 | Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos or BINAP | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 8-24 | 75-95 |
| System 3 | Sonogashira | Pd(PPh₃)₄ and CuI | PPh₃ | Et₃N or Piperidine | THF or DMF | Room Temp - 60 | 2-16 | 80-95 |
Note: The yields are approximate and based on reactions with analogous bromo-substituted pyridine and quinoline derivatives.[1][2][3] Optimization is crucial for the specific substrate this compound.
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below. These protocols are generalized and may require optimization for the target substrate.
System 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of bromo-substituted N-heterocycles with arylboronic acids.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, and K₃PO₄.
-
Add the Pd(OAc)₂ and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
System 2: Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of 6-bromoquinolines and other related heteroaryl bromides.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
System 3: Sonogashira Coupling
This protocol is adapted from procedures for the coupling of bromo-pyridines with terminal alkynes.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
Et₃N (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a solution of this compound and the terminal alkyne in anhydrous THF, add Et₃N.
-
Degas the solution with a stream of argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ and CuI to the reaction mixture under an inert atmosphere.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizing the Experimental Workflow
The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Signaling Pathway Analogy in Catalytic Cycles
The catalytic cycles for these cross-coupling reactions can be conceptually compared to signaling pathways, where the palladium catalyst undergoes a series of transformations to facilitate the desired bond formation.
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
References
Comparative Guide to Analytical Method Validation for (6-Bromo-5-methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable analysis of pharmaceutical intermediates is a cornerstone of drug development, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of potential analytical methods for the validation of (6-Bromo-5-methoxypyridin-2-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds. The presented methodologies are based on established analytical principles for similar pyridine derivatives and adhere to the stringent requirements of regulatory bodies.
Introduction to Analytical Method Validation
Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] It provides a high degree of assurance that the method will consistently produce a result that meets predetermined specifications and quality attributes. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]
Comparative Analysis of Analytical Techniques
For the analysis of a substituted pyridine derivative such as this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation and purity assessment. The following tables summarize the key performance parameters for hypothetical, yet scientifically sound, HPLC and GC-MS methods.
Table 1: Comparison of HPLC and GC-MS Method Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Instrumentation | HPLC system with UV detector | GC system coupled to a Mass Spectrometer |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase |
| Mobile Phase/Carrier Gas | Isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). | Inert gas (e.g., Helium) |
| Detection | UV absorbance at a specific wavelength (e.g., 275 nm) | Mass-to-charge ratio (m/z) |
| Suitability | Purity determination, quantification of impurities, assay. | Identification, quantification of volatile impurities, structural confirmation. |
Table 2: Typical Validation Parameters
| Validation Parameter | HPLC Method | GC-MS Method |
| Specificity | Baseline separation from known impurities and degradation products. | Unique mass spectrum and retention time, free from interfering peaks. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% |
| Limit of Detection (LOD) | Typically in the ng/mL range | Typically in the pg to ng range |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range | Typically in the ng range |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
This proposed method is designed for the quantitative determination of this compound and its related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: A linear gradient starting from 20% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 20% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the sample in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Volatile Impurities
This method is suitable for the identification of this compound and the detection of any volatile organic impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A 30 m x 0.25 mm i.d., 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 amu.
Sample Preparation:
-
Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer operating at a field strength of 400 MHz or higher.
Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR: Standard parameters for acquisition, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled experiment to obtain singlets for all carbon atoms.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational framework for developing and validating analytical methods for this compound. It is crucial to adapt and refine these methodologies based on specific laboratory conditions, instrumentation, and the purity profile of the material being tested. Comprehensive documentation of all validation activities is essential for regulatory compliance and ensuring the consistent quality of pharmaceutical products.
References
A Spectroscopic Guide to the Isomers of (6-Bromo-5-methoxypyridin-2-yl)methanol
In the landscape of pharmaceutical and materials science, the precise identification of molecular structure is paramount. Isomers, compounds that share the same molecular formula but differ in the arrangement of their atoms, can exhibit markedly different physical, chemical, and biological properties. For researchers and professionals in drug development, distinguishing between isomers of a key synthetic intermediate like (6-Bromo-5-methoxypyridin-2-yl)methanol is a critical step in ensuring the efficacy and safety of the final product. This guide provides a comparative analysis of this compound and its positional isomers, leveraging spectroscopic data to illuminate their structural nuances.
The Importance of Spectroscopic Differentiation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules. Each technique probes different aspects of a molecule's constitution, and together they provide a comprehensive fingerprint for identification and differentiation.
-
¹H and ¹³C NMR Spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, splitting patterns, and coupling constants in NMR spectra are highly sensitive to the electronic environment and connectivity of atoms, making NMR a powerful tool for distinguishing between isomers.
-
IR Spectroscopy measures the vibrational frequencies of bonds within a molecule. The presence or absence of characteristic absorption bands can confirm the presence of specific functional groups, and subtle shifts in these frequencies can provide clues about the molecular structure.
-
Mass Spectrometry determines the mass-to-charge ratio of a molecule and its fragments. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, offering another layer of structural information.
This guide presents a summary of the expected spectroscopic data for this compound and its key positional isomers. The data for some isomers is based on experimental findings for closely related analogs, while others are predicted based on established spectroscopic principles.
Comparative Spectroscopic Data
The following table summarizes the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its isomers. It is important to note that while some data is derived from experimental sources for analogous compounds, other values are estimations based on structure-property relationships.
Table 1: Spectroscopic Data for Isomers of Bromo-methoxy-pyridin-methanol
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | Pyridyl-H: ~7.3-7.8 (2H), CH₂: ~4.7 (s, 2H), OCH₃: ~3.9 (s, 3H), OH: broad | Pyridyl-C: ~110-160, CH₂: ~64, OCH₃: ~56 | ~3300 (O-H), ~2950 (C-H), ~1580, 1470 (C=C, C=N), ~1250 (C-O) | M⁺: 217/219 |
| (6-Bromo-3-methoxypyridin-2-yl)methanol | Pyridyl-H: ~7.1-7.9 (2H), CH₂: ~4.8 (s, 2H), OCH₃: ~3.9 (s, 3H), OH: broad | Pyridyl-C: ~115-158, CH₂: ~62, OCH₃: ~56 | ~3300 (O-H), ~2950 (C-H), ~1570, 1460 (C=C, C=N), ~1240 (C-O) | M⁺: 217/219 |
| (5-Bromo-6-methoxypyridin-2-yl)methanol | Pyridyl-H: ~7.4-8.0 (2H), CH₂: ~4.7 (s, 2H), OCH₃: ~4.0 (s, 3H), OH: broad | Pyridyl-C: ~112-162, CH₂: ~64, OCH₃: ~54 | ~3300 (O-H), ~2950 (C-H), ~1575, 1465 (C=C, C=N), ~1260 (C-O) | M⁺: 217/219 |
| (6-Bromo-5-methoxypyridin-3-yl)methanol | Pyridyl-H: ~7.5, 8.2 (2H), CH₂: ~4.6 (s, 2H), OCH₃: ~3.9 (s, 3H), OH: broad | Pyridyl-C: ~118-155, CH₂: ~63, OCH₃: ~56 | ~3300 (O-H), ~2950 (C-H), ~1580, 1470 (C=C, C=N), ~1250 (C-O) | M⁺: 217/219 |
Note: The presented data is a combination of experimentally derived values for similar compounds and predicted values based on spectroscopic theory. Actual experimental values may vary.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of isomers.
A Comparative Guide to Synthetic Alternatives for (6-Bromo-5-methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(6-Bromo-5-methoxypyridin-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of a bromine atom, which serves as a handle for various palladium-catalyzed cross-coupling reactions, and a primary alcohol, which can be further functionalized. The methoxy substituent on the pyridine ring also modulates the electronic properties and reactivity of the molecule. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, to assist researchers in selecting the optimal building block for their synthetic needs.
The primary application of this and related bromopyridine scaffolds is in the formation of carbon-carbon and carbon-nitrogen bonds, which are critical for the synthesis of complex molecules, including many pharmaceuticals.[1][2] The most common transformations are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Comparative Analysis of Key Cross-Coupling Reactions
The choice of a specific bromopyridine isomer or analog can significantly impact reaction efficiency, yield, and the required catalytic system. The following sections compare the performance of this compound and its alternatives in three major cross-coupling reactions.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds, widely used to synthesize biaryl and heteroaryl compounds.[2][3] The performance of different bromopyridine substrates is highly dependent on the choice of catalyst, ligand, and base.[4]
Table 1: Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine* | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | [4] |
| 5-Bromo-2-methylpyridin-3-amine* | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 | [4] |
| 5-Bromo-2-methylpyridin-3-amine* | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 | [4] |
| 2-Bromo-6-methyl-1H-benzo[d]imidazole** | Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | ~85-95 | [5] |
| 2-Bromo-6-methyl-1H-benzo[d]imidazole** | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | ~90 | [5] |
*Data for the structurally analogous 5-bromo-2-methylpyridin-3-amine provides a strong indication of expected performance.[4] **Data for a structurally related heterocyclic bromide.[5]
2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, enabling the synthesis of aryl and heteroaryl amines from the corresponding halides.[1][6] The reaction is highly general, but its efficiency with heteroaryl halides can be influenced by the steric and electronic environment of the pyridine ring.[7]
Table 2: Performance Comparison in Buchwald-Hartwig Amination
| Substrate | Amine Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 98 | [8] |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ / Ligand 3* | NaOt-Bu | Toluene | 100 | 94 | [7] |
| 3-Bromopyridine | Dibutylamine | Pd₂(dba)₃ / Ligand 2** | NaOt-Bu | Toluene | 80 | 85 | [7] |
| 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ / Ligand 2** | NaOt-Bu | Toluene | 100 | 95 | [7] |
*Ligand 3 is P(t-Bu)₃. **Ligand 2 is a biphenyl-based phosphine ligand.
3. Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[9][10] This reaction is valuable for introducing linear carbon fragments into heterocyclic systems.
Table 3: Performance Comparison in Sonogashira Cross-Coupling Reactions
| Substrate | Alkyne Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 6-Bromo-3-fluoro-2-cyanopyridine* | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 93 | [11] |
| 6-Bromo-3-fluoro-2-cyanopyridine* | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 85 | [11] |
| 6-Bromo-3-fluoro-2-cyanopyridine* | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 90 | [11] |
| 5-Bromo-2'-deoxyuridine** | Fluorescent Alkyne Probe | K₂PdCl₄ / S-Phos | n-Bu₄N⁺OH⁻ | EtOH/H₂O | High | [12] |
*Data for a similarly substituted bromopyridine derivative.[11] **Demonstrates a mild, copper-free condition applicable to sensitive substrates.[12]
Available Alternatives to this compound
A variety of structurally related compounds are commercially available or synthetically accessible, offering different reactivity profiles and substitution patterns.
-
(6-Bromo-pyridin-2-yl)methanol: Lacks the electron-donating methoxy group, which may alter the reactivity of the bromine atom in cross-coupling reactions.[13]
-
(6-Bromo-2-methoxypyridin-3-yl)methanol: An isomer where the positions of the methanol and methoxy groups are swapped. This positional change can influence intramolecular interactions and coordination to the metal catalyst.[14][15]
-
(5-Bromo-6-methoxypyridin-2-yl)methanol: Another isomer with a different substitution pattern on the pyridine ring.[16]
-
(5-Bromo-2-chloropyridin-3-yl)methanol: Features two different halogen atoms, allowing for selective, sequential cross-coupling reactions.[17]
-
(6-Fluoropyridin-2-yl)methanol: The fluorine atom can serve as a metabolic blocker in drug candidates or participate in different types of coupling reactions.[18]
-
(6-Aminopyridin-3-yl)methanol: The amino group offers a site for further derivatization and significantly alters the electronic properties of the pyridine ring.[19]
Visualizing Synthetic Pathways and Workflows
dot { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; aryl_halide [label="Ar-X\n(Bromopyridine)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext]; pd_complex [label="Ar-Pd(II)(X)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; boronic_acid [label="R-B(OR)₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=plaintext]; pd_complex2 [label="Ar-Pd(II)(R)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext]; product [label="Ar-R\n(Coupled Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pd0 -> pd_complex [label=" Ar-X", headlabel=""]; aryl_halide -> pd_complex [style=invis]; pd_complex -> pd_complex2 [label=" R-B(OR)₂\n+ Base"]; boronic_acid -> pd_complex2 [style=invis]; base -> pd_complex2 [style=invis]; pd_complex2 -> pd0 [label=" Ar-R"]; pd0 -> product [style=invis];
// Invisible nodes for alignment subgraph { rank=same; pd0; pd_complex2; } subgraph { rank=same; pd_complex; } } Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
dot { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
// Nodes setup [label="1. Reaction Setup\n- Combine bromopyridine, boronic acid, base\n- Add solvent (e.g., Dioxane/H₂O)"]; catalyst [label="2. Catalyst Addition\n- Add Palladium source (e.g., Pd(PPh₃)₄)\n- Add Ligand if necessary"]; degas [label="3. Degassing\n- Bubble inert gas (N₂ or Ar)\n through mixture for 15-20 min"]; reaction [label="4. Reaction\n- Heat mixture to desired temperature\n (e.g., 85-100 °C)\n- Monitor by TLC or LC-MS"]; workup [label="5. Work-up\n- Cool to room temperature\n- Quench reaction (e.g., add water)\n- Extract with organic solvent"]; purify [label="6. Purification\n- Dry organic layer (e.g., Na₂SO₄)\n- Concentrate in vacuo\n- Purify by column chromatography"]; analysis [label="7. Analysis\n- Characterize product\n (NMR, MS, etc.)"];
// Edges setup -> catalyst; catalyst -> degas; degas -> reaction; reaction -> workup; workup -> purify; purify -> analysis; } Figure 2. General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine Derivative
This protocol is adapted from a procedure for the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[3][4]
Materials:
-
Bromopyridine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the bromopyridine derivative (1.0 eq), arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes while stirring.
-
Heat the reaction mixture to 85–95 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of a bromopyridine with an amine.[6][8]
Materials:
-
Bromopyridine derivative (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.01-0.02 eq)
-
Phosphine Ligand (e.g., BINAP, XPhos) (0.02-0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon)
Procedure:
-
In an argon-filled glovebox or Schlenk flask, combine the bromopyridine (1.0 eq), Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu.
-
Evacuate and backfill the flask with argon (repeat three times if not in a glovebox).
-
Add anhydrous toluene via syringe.
-
Add the amine (1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Conclusion
While this compound is a versatile building block, a range of effective alternatives exists. The optimal choice depends on the specific synthetic target and desired reaction. Isomeric analogs like (6-Bromo-2-methoxypyridin-3-yl)methanol offer subtle electronic and steric differences that may fine-tune reactivity. For applications requiring sequential couplings, a dihalogenated substrate such as (5-Bromo-2-chloropyridin-3-yl)methanol provides a clear advantage. For Suzuki couplings, traditional Pd(PPh₃)₄ remains effective for many substrates, while more challenging transformations may benefit from advanced catalyst systems employing Buchwald ligands.[4] Similarly, the success of Buchwald-Hartwig and Sonogashira reactions is highly dependent on the careful selection of ligands and reaction conditions. This guide provides the foundational data and protocols to enable researchers to make informed decisions when selecting alternatives to this compound in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. (6-bromo-pyridin-2-yl)methanol | Sigma-Aldrich [sigmaaldrich.com]
- 14. chemuniverse.com [chemuniverse.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. (5-Bromo-6-methoxypyridin-2-yl)methanol (CAS No. 1206776-83-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 17. BLDpharm - Bulk Product Details [bldpharm.com]
- 18. (6-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 12045263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. (6-Aminopyridin-3-yl)methanol | C6H8N2O | CID 2794829 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized (6-Bromo-5-methoxypyridin-2-yl)methanol: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for assessing the purity of (6-Bromo-5-methoxypyridin-2-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection of appropriate analytical methodologies.
Introduction
This compound is a substituted pyridine derivative with significant applications in medicinal chemistry. The presence of impurities, even in trace amounts, can significantly impact the compound's reactivity, safety profile, and the overall quality of the final drug product. Therefore, rigorous purity assessment is mandatory to ensure the reliability and reproducibility of experimental results and to meet stringent regulatory standards. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from the analysis of a synthesized batch of this compound. For comparative purposes, data for two potential process-related impurities are also included.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.52 | 99.5 | 99.5 |
| Impurity A: 6-Bromo-5-methoxypyridine-2-carbaldehyde | 10.21 | 0.3 | - |
| Impurity B: 2-Bromo-3-methoxypyridine | 12.15 | 0.2 | - |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR, 400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.58 | d, J=8.0 Hz | 1H | H-4 |
| 7.21 | d, J=8.0 Hz | 1H | H-3 | |
| 4.75 | s | 2H | -CH₂OH | |
| 3.91 | s | 3H | -OCH₃ | |
| 2.50 | br s | 1H | -OH | |
| Impurity A (aldehyde proton) | 9.95 | s | 1H | -CHO |
| Impurity B (aromatic protons) | 8.10-7.00 | m | 3H | Ar-H |
Table 3: Mass Spectrometry (MS) Data (Electrospray Ionization, ESI+)
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |
| This compound | C₇H₈BrNO₂ | 217.9811 | 217.9815 |
| Impurity A: 6-Bromo-5-methoxypyridine-2-carbaldehyde | C₇H₆BrNO₂ | 215.9655 | 215.9659 |
| Impurity B: 2-Bromo-3-methoxypyridine | C₆H₆BrNO | 187.9709 | 187.9713 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of this compound and the separation of potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of a 1:1 mixture of water and acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the synthesized compound.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio.
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source, coupled to a liquid chromatography system (LC-MS).
-
Ionization Mode: Positive ion mode (ESI+).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
LC Conditions: The same conditions as described in the HPLC protocol can be used.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing the purity of synthesized this compound.
Caption: Experimental workflow for purity assessment.
Caption: Comparison of analytical techniques.
Conclusion
The purity assessment of synthesized this compound requires a multi-pronged analytical approach. HPLC provides robust quantitative data on purity and impurity profiles.[1][2] NMR spectroscopy is indispensable for the definitive structural confirmation of the target compound and the identification of structurally related impurities. Mass spectrometry serves as a crucial tool for verifying the molecular weight of the synthesized product and potential byproducts.[3] By employing these techniques in a complementary fashion, researchers can ensure the quality and integrity of their synthesized compounds, which is paramount for the advancement of drug discovery and development programs.
References
A Comparative Guide to the Computational Reactivity of (6-Bromo-5-methoxypyridin-2-yl)methanol and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational reactivity of (6-Bromo-5-methoxypyridin-2-yl)methanol, a versatile building block in medicinal chemistry. Due to the limited availability of direct computational studies on this specific molecule, this guide draws upon data from structurally related pyridine derivatives to offer insights into its electronic structure and reactivity. The comparison focuses on key chemical transformations, including Suzuki-Miyaura cross-coupling and oxidation of the methanol moiety, supported by theoretical data and established experimental protocols.
Executive Summary
This compound and its analogues are key intermediates in the synthesis of complex molecules for drug discovery and materials science. Understanding their relative reactivity is crucial for optimizing synthetic routes and predicting reaction outcomes. This guide leverages computational data from closely related brominated and methoxy-substituted pyridines to predict the reactivity of the title compound. The analysis suggests that the electronic effects of the methoxy group and the position of the bromine atom are critical determinants of the molecule's reactivity in common synthetic transformations.
Introduction
Substituted pyridines are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The presence of multiple functional groups, such as a bromine atom, a methoxy group, and a hydroxymethyl group on the pyridine ring, as in this compound, offers multiple avenues for chemical modification. This guide provides a comparative look at its expected reactivity alongside other relevant pyridine derivatives, supported by computational chemistry insights and detailed experimental methodologies for key reactions.
Computational Reactivity Comparison
Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties and reactivity of molecules. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as electrostatic potential maps, provide valuable insights into where a molecule is likely to undergo a reaction.
Table 1: Comparison of Calculated Electronic Properties of Substituted Pyridines
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Notes |
| 3-Bromo-2-hydroxypyridine | B3LYP/6-311++G(d,p) (in methanol) | -6.879 | -1.475 | 5.404 | A smaller energy gap generally suggests higher reactivity.[1] |
| 2,2'-bipyridine | DFT | - | - | - | Substitution with -Br increases the HOMO-LUMO gap, suggesting decreased reactivity compared to -OH or -NH2 substituents.[2] |
| 2-Bromo-5-methylpyridine | DFT/B3LYP/6-311++G(d,p) | - | - | - | The study focused on spectroscopic and docking analysis, but the methodology is relevant for reactivity descriptor calculation. |
Analysis of Reactivity:
-
Substituent Effects: The presence of a methoxy group (-OCH3), an electron-donating group, is expected to increase the electron density of the pyridine ring, potentially influencing the reactivity of the bromine atom in cross-coupling reactions. In contrast, the bromine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but provides a handle for cross-coupling reactions.
-
HOMO-LUMO Gap: A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity.[3] Based on the data for 3-Bromo-2-hydroxypyridine, we can anticipate that the electronic environment of this compound will have a significant impact on its reactivity profile.
-
Electrostatic Potential Maps: Electrostatic potential maps are useful for visualizing regions of a molecule that are electron-rich (negative potential, typically shown in red) and electron-poor (positive potential, typically shown in blue). For pyridine derivatives, the nitrogen atom is an area of negative potential, making it a site for protonation or coordination to metals. The areas around the hydrogen atoms are typically positive. The substituents on the ring will further modulate this potential map, influencing site selectivity in reactions.[1][2][4]
Reactivity in Key Synthetic Transformations
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. The reactivity of the C-Br bond in bromopyridines is highly dependent on the position of the bromine atom and the electronic nature of other substituents.
Expected Reactivity:
For 2-bromopyridines, the proximity of the nitrogen atom can sometimes lead to catalyst inhibition. However, the electron-donating methoxy group at the 5-position in this compound could potentially modulate this effect. Interestingly, one study noted a lack of reactivity for 2-bromo-5-methoxypyridine in a Ru(II)-mediated reaction, suggesting that the electronic and steric environment can be finely tuned to control reactivity.
Oxidation of the Methanol Group
The primary alcohol of the methanol group can be oxidized to an aldehyde or a carboxylic acid, providing another avenue for functionalization.
Expected Reactivity:
The oxidation of pyridylmethanols is a common transformation. The electronic properties of the pyridine ring can influence the rate and selectivity of this reaction. The electron-donating methoxy group might slightly increase the electron density on the ring, but the overall oxidation of the primary alcohol should proceed under standard conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Bromopyridines
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the bromopyridine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5][6][7][8]
General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde
This protocol describes a common method for the oxidation of primary alcohols.
Materials:
-
This compound
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or Dess-Martin periodinane)
-
Anhydrous dichloromethane (DCM) as solvent
Procedure (using PCC):
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of the alcohol (1.0 equivalent) in anhydrous DCM at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.
Logical Relationships and Workflows
Below are diagrams illustrating the logical flow of a Suzuki-Miyaura coupling reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for organic synthesis.
Conclusion
This guide provides a framework for understanding the reactivity of this compound based on computational data from analogous compounds. The electronic nature of the substituents on the pyridine ring plays a crucial role in determining the molecule's reactivity in key synthetic transformations. The provided experimental protocols offer a starting point for the practical application of this versatile building block in the synthesis of novel compounds for drug discovery and materials science. Further direct computational studies on the title compound would be beneficial to refine these predictions and provide more quantitative insights.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Refer to the electrostatic potential maps <IMAGE> to answer... | Study Prep in Pearson+ [pearson.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (6-Bromo-5-methoxypyridin-2-yl)methanol: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of (6-Bromo-5-methoxypyridin-2-yl)methanol, a halogenated pyridine derivative. Adherence to these protocols is essential to mitigate environmental contamination and ensure personnel safety.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation. Therefore, stringent safety measures must be observed during its handling and disposal.
Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory to prevent exposure. This includes, but is not limited to, nitrile or neoprene gloves, chemical splash goggles, a fully buttoned lab coat, and in situations with potential for aerosolization, a face shield.[1] All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood.[1]
Spill Management: In the event of a spill, the area should be evacuated, and emergency procedures should be followed. Small spills can be absorbed using an inert material like sand or vermiculite.[2] The absorbed material must then be collected into a designated and sealed container for hazardous waste.[2] Under no circumstances should this chemical be allowed to enter drains or waterways.[3][4]
Quantitative Data Summary
For quick reference, the key hazard classifications and identification numbers for this compound are summarized in the table below.
| Parameter | Value | Reference |
| CAS Number | 33674-96-3 | |
| Molecular Formula | C6H6BrNO | |
| Hazard Statements | H315, H319, H335 | |
| Signal Word | Warning | |
| GHS Pictogram | Exclamation Mark |
Experimental Protocol: Waste Segregation and Disposal
The following step-by-step protocol outlines the approved procedure for the disposal of this compound and its associated waste materials.
1. Waste Identification and Classification:
-
All materials contaminated with this compound, including the pure compound, solutions, and lab supplies (e.g., gloves, filter paper, silica gel), must be treated as hazardous waste.[2][5]
-
This compound falls under the category of halogenated organic compounds.[2]
2. Waste Collection:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof hazardous waste container.[5]
-
Liquid Waste: Aqueous and organic solutions containing this compound must be collected in a separate, clearly labeled hazardous waste container.[5] Do not mix with non-halogenated waste streams to prevent unnecessary increases in hazardous waste volume.[6]
3. Container Labeling:
-
All waste containers must be accurately and clearly labeled.[2] The label must include:
4. Storage of Waste:
-
Waste containers should be kept tightly closed except when adding waste.[5]
-
Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][5][6]
5. Final Disposal:
-
The ultimate disposal of this compound must be conducted through an approved and licensed waste disposal company.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the sink.[2] Incineration at high temperatures is a common disposal method for pyridine-based waste.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for Handling (6-Bromo-5-methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, storage, and disposal of (6-Bromo-5-methoxypyridin-2-yl)methanol (CAS No: 33674-96-3). Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.
I. Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing.[1][2] | Protects against eye irritation or serious eye damage from splashes or dust.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber).[5][6] A fully-buttoned lab coat or chemical-resistant apron. | Prevents skin contact which can cause irritation.[3][4] Contaminated clothing should be removed and washed before reuse.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[5][6][7] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be worn.[4][7] | Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[3][4] |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize risk.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling the compound, put on all required PPE as detailed in the table above.
-
-
Handling the Compound :
-
Storage :
III. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical advice.[3]
-
Inhalation : Move the individual to fresh air.[5][7] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3][7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Spill Management : For small spills, absorb with an inert dry material and place it in an appropriate waste disposal container.[9] For larger spills, evacuate the area and contact emergency services.
IV. Disposal Plan
Waste generated from handling this compound must be treated as hazardous waste.
-
Waste Collection : Collect waste material in a clearly labeled, sealed, and compatible container.
-
Disposal : Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[3][4] Do not allow the product to enter drains.[3]
V. Workflow Diagram
The following diagram illustrates the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
